molecular formula C14H22N2O2 B14606574 3-(Diethylamino)phenyl propylcarbamate CAS No. 60309-72-0

3-(Diethylamino)phenyl propylcarbamate

Katalognummer: B14606574
CAS-Nummer: 60309-72-0
Molekulargewicht: 250.34 g/mol
InChI-Schlüssel: BLELLEPOVPQUBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(Diethylamino)phenyl propylcarbamate is a synthetic carbamate derivative of interest in medicinal chemistry and biochemical research. This compound features a carbamate functional group linking a 3-(diethylamino)phenol moiety to a propyl chain. Carbamates are a significant class of compounds in scientific research due to their diverse biological activities. Structurally related compounds have been investigated for their potential interaction with enzymes of the central nervous system, such as acetylcholinesterase (AChE) . Inhibition of AChE is a key mechanism explored for the management of neurological disorders, including Alzheimer's disease and senile dementia, making carbamate templates a valuable area of study for neuroscientists . Researchers utilize this and similar molecules as chemical tools or building blocks in the development of novel pharmacologically active agents. It is also suited for use in organic synthesis and as a reference standard in analytical chemistry. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

CAS-Nummer

60309-72-0

Molekularformel

C14H22N2O2

Molekulargewicht

250.34 g/mol

IUPAC-Name

[3-(diethylamino)phenyl] N-propylcarbamate

InChI

InChI=1S/C14H22N2O2/c1-4-10-15-14(17)18-13-9-7-8-12(11-13)16(5-2)6-3/h7-9,11H,4-6,10H2,1-3H3,(H,15,17)

InChI-Schlüssel

BLELLEPOVPQUBD-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(=O)OC1=CC=CC(=C1)N(CC)CC

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Whitepaper: Chemical Architecture, Synthesis, and Pharmacological Profiling of 3-(Diethylamino)phenyl propylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(Diethylamino)phenyl propylcarbamate (CAS: 60309-72-0) is a specialized organic molecule characterized by an O-aryl carbamate core linked to a dialkylamino-substituted phenyl ring[1]. Structurally analogous to classical cholinesterase inhibitors such as rivastigmine and neostigmine, this compound serves as a critical intermediate in medicinal chemistry and a valuable probe in neuropharmacological research. This whitepaper provides a comprehensive analysis of its molecular architecture, physicochemical properties, synthetic pathways, and its mechanistic role as a pseudo-irreversible enzyme inhibitor.

Chemical Identity and Molecular Architecture

The molecular framework of 3-(Diethylamino)phenyl propylcarbamate integrates two highly functional domains: an electron-donating diethylamino group at the meta position of a phenyl ring, and an N-propyl substituted carbamate moiety. The diethylamino group enhances the molecule's lipophilicity and basicity, while the carbamate acts as a reactive electrophilic center capable of transcarbamoylation when interacting with serine hydrolases[2].

Table 1: Chemical Identity and Structural Data

ParameterSpecification
IUPAC Name 3-(Diethylamino)phenyl N-propylcarbamate
CAS Registry Number 60309-72-0[1]
Molecular Formula C₁₄H₂₂N₂O₂[1]
Molecular Weight 250.34 g/mol [1]
Functional Groups Tertiary amine, O-aryl carbamate, Aromatic ring
Hydrogen Bond Donors 1 (Carbamate N-H)
Hydrogen Bond Acceptors 3 (Amine N, Carbamate C=O, Ester -O-)

Physicochemical Properties

The physical properties of 3-(Diethylamino)phenyl propylcarbamate dictate its behavior in both synthetic environments and biological systems. Its moderate lipophilicity ensures solubility in standard organic solvents while maintaining the ability to cross lipid bilayers, a prerequisite for central nervous system (CNS) active compounds.

Table 2: Predicted Physicochemical and Thermodynamic Properties

PropertyValue / RangeImplications for Research
Physical State Solid / Crystalline PowderRequires desiccation for long-term storage to prevent carbamate hydrolysis.
LogP (Octanol/Water) ~2.8 - 3.2Optimal for blood-brain barrier (BBB) penetration in neuropharmacological assays.
Topological Polar Surface Area (TPSA) 41.9 ŲFacilitates passive diffusion across cellular membranes.
Rotatable Bonds 6Provides conformational flexibility to adapt to enzyme catalytic gorges[3].

Synthetic Methodology: Base-Catalyzed Nucleophilic Addition

The synthesis of O-aryl carbamates typically avoids highly toxic phosgene gas by utilizing the direct, atom-economical reaction between a phenol and an isocyanate[4]. The protocol below details the synthesis of 3-(Diethylamino)phenyl propylcarbamate using a Brønsted base-catalyzed nucleophilic addition[5].

Step-by-Step Synthesis Protocol
  • Preparation of the Reaction Matrix: Dissolve 1.0 equivalent of 3-(diethylamino)phenol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions and an aprotic solvent (DCM) are mandatory. Trace water will hydrolyze the highly reactive n-propyl isocyanate into a primary amine, which subsequently reacts with remaining isocyanate to form an undesired symmetrical urea byproduct[5].

  • Catalyst Introduction: Add 0.1 equivalents of triethylamine (TEA) to the solution.

    • Causality: TEA acts as a nucleophilic catalyst and Brønsted base. It deprotonates the phenol to form a highly nucleophilic phenoxide equivalent and stabilizes the transition state during the attack on the isocyanate carbon[4].

  • Electrophile Addition: Cool the reaction vessel to 0°C using an ice bath. Introduce 1.1 equivalents of n-propyl isocyanate dropwise over 15 minutes.

    • Causality: The nucleophilic addition is highly exothermic. Maintaining 0°C prevents thermal degradation of the isocyanate and suppresses side reactions, such as the formation of allophanates[6].

  • Reaction Propagation & Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the consumption of the phenol via Thin Layer Chromatography (TLC) or LC-MS.

    • Self-Validation: The disappearance of the phenol peak (UV active, distinct Rf) and the emergence of a less polar product spot confirm reaction progression.

  • Quenching and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexane/Ethyl Acetate gradient).

Synthesis A 3-(Diethylamino)phenol (Nucleophile) C Catalytic TEA in Anhydrous DCM (0°C to RT) A->C B n-Propyl Isocyanate (Electrophile) B->C D 3-(Diethylamino)phenyl propylcarbamate C->D Nucleophilic Addition

Fig 1. Base-catalyzed nucleophilic addition synthesis of 3-(Diethylamino)phenyl propylcarbamate.

Mechanism of Action: Acetylcholinesterase (AChE) Inhibition

Compounds featuring a carbamate moiety linked to a basic amine-substituted aromatic ring are classic "pseudo-irreversible" inhibitors of Acetylcholinesterase (AChE)[7]. 3-(Diethylamino)phenyl propylcarbamate acts as a slow substrate for the enzyme.

Mechanistically, the inhibitor enters the deep catalytic gorge of AChE. The carbamate carbonyl oxygen hydrogen-bonds with the oxyanion hole, positioning the electrophilic carbon for a nucleophilic attack by the hydroxyl group of Ser203 (part of the Ser203-His447-Glu334 catalytic triad)[3][8]. The 3-(diethylamino)phenol leaving group is expelled, leaving a covalently carbamylated Ser203[9]. Because the decarbamoylation step (hydrolysis by water) is orders of magnitude slower than the deacetylation of the natural substrate, the enzyme is temporarily inactivated[2].

Mechanism A AChE Active Site (Ser203-His447-Glu334) C Reversible Complex (Michaelis-Menten) A->C B Carbamate Inhibitor B->C D Carbamylated Enzyme (Covalent Intermediate) C->D Nucleophilic Attack by Ser203 E Decarbamylation (Slow Hydrolysis) D->E H2O Addition E->A Enzyme Regeneration

Fig 2. Pseudo-irreversible inhibition of AChE via Ser203 carbamylation and slow hydrolysis.

Step-by-Step Pharmacological Profiling: Modified Ellman's Assay

To quantify the inhibitory potency (IC₅₀) of the synthesized carbamate, a modified Ellman's assay is employed.

  • Reagent Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the carbamate inhibitor in DMSO to create a concentration gradient (1 nM to 100 µM).

  • Enzyme Pre-Incubation: In a 96-well microplate, combine 0.03 U/mL of recombinant human AChE with the inhibitor gradient. Incubate at 37°C for exactly 15 minutes.

    • Causality: Unlike competitive reversible inhibitors, carbamates require time to execute the covalent transfer of the carbamoyl group to Ser203[9]. Pre-incubation allows the establishment of the carbamylated enzyme state before substrate competition occurs.

  • Reaction Initiation: Add 0.25 mM of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) and 0.5 mM acetylthiocholine iodide (ATCI) to each well.

    • Causality: ATCI is a synthetic substrate hydrolyzed by uninhibited AChE to yield thiocholine. Thiocholine immediately reacts with DTNB to produce 5-thio-2-nitrobenzoate (TNB), a yellow anion[2].

  • Kinetic Measurement: Continuously monitor the absorbance at 412 nm for 5 minutes using a microplate reader.

    • Self-Validation: Include a vehicle control (DMSO only) to establish maximum uninhibited enzyme velocity (Vmax), and a blank (no enzyme) to subtract non-enzymatic ATCI hydrolysis.

  • Data Analysis: Calculate the initial reaction velocity (v₀) for each well. Plot the fractional activity (v_inhibitor / v_control) against the log of the inhibitor concentration to derive the IC₅₀ via non-linear regression.

References

  • Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer's Disease - PMC. URL:[Link]

  • Tunable nucleofugality in carbamoyl-bearing covalent cholinesterase inhibitors - bioRxiv. URL:[Link]

  • Highly Selective Butyrylcholinesterase Inhibitors with Tunable Duration of Action by Chemical Modification of Transferable Carbamate Units Exhibit Pronounced Neuroprotective Effect in an Alzheimer's Disease Mouse Model - ACS Publications. URL:[Link]

  • Integrating Multi-Structure Covalent Docking with Machine Learning Consensus Scoring Enhances Virtual Screening of Human Acetylcholinesterase Inhibitors - bioRxiv. URL:[Link]

  • Histidine Focused Covalent Inhibitors Targeting Acetylcholinesterase: A Computational Pipeline for Multisite Therapeutic Discovery in Alzheimer's Disease - ACS Publications. URL:[Link]

  • Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide - RSC Publishing. URL:[Link]

  • Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums - ACS Publications. URL:[Link]

Sources

Navigating the Unseen: A Technical Guide to the Safety Profile and Toxicological Data of 3-(Diethylamino)phenyl propylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course Through Data Scarcity

Section 1: Molecular Identity and Inferred Primary Hazard

1.1. Chemical Structure and Functional Groups

3-(Diethylamino)phenyl propylcarbamate is characterized by a phenyl ring substituted with a diethylamino group and a propylcarbamate ester. The presence of the carbamate functional group is the primary determinant of its predicted toxicological action.

1.2. The Carbamate Moiety: A Predictor of Cholinesterase Inhibition

The core toxicological concern for carbamates is their ability to inhibit acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and mammals[2][3]. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and a state of cholinergic crisis[2][3].

A study on the closely related analogue, 3-diethylaminophenyl-N-methyl-carbamate methiodide, demonstrated its potent anticholinesterase activity[1]. This compound was found to be a selective inhibitor of acetylcholinesterase, with a more pronounced effect on AChE than on butyrylcholinesterase[1]. The toxic action was attributed to the inhibition of AChE in the peripheral nervous system[1]. Given the structural similarity, it is highly probable that 3-(Diethylamino)phenyl propylcarbamate exerts its toxicity through a similar mechanism.

The carbamylation of the AChE enzyme by N-methyl carbamates is a reversible process, which generally leads to a shorter duration of toxic effects compared to the irreversible phosphorylation caused by organophosphate compounds[2][3].

Section 2: Anticipated Toxicological Profile

Based on the general toxicological properties of carbamates and data from related compounds, the following profile for 3-(Diethylamino)phenyl propylcarbamate can be anticipated. It is crucial to recognize that these are predictions and require empirical validation.

2.1. Acute Toxicity

  • Oral: Carbamates exhibit a wide range of oral toxicity, from low to extremely high[4]. For instance, the oral LD50 in rats for 3-Dimethylaminopropylamine is 410 mg/kg[5]. Given the anticholinesterase mechanism, acute oral exposure to 3-(Diethylamino)phenyl propylcarbamate is expected to be of concern.

  • Dermal: Dermal absorption of carbamates is possible and can be enhanced by certain formulations[4]. The dermal LD50 for 3-Dimethylaminopropylamine in rats ranges from 1,630.4 to 2,805.3 mg/kg[5].

  • Inhalation: Inhalation of carbamate dusts or aerosols can lead to rapid systemic absorption and the onset of toxic symptoms[2].

Symptoms of Acute Cholinergic Toxicity:

  • Muscarinic effects: Salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as bronchospasm and bradycardia.

  • Nicotinic effects: Muscle fasciculations, cramping, and weakness, which can progress to paralysis, including of the respiratory muscles.

  • Central Nervous System (CNS) effects: Dizziness, headache, anxiety, confusion, seizures, and coma. The quaternary ammonium group in the analogue 3-diethylaminophenyl-N-methyl-carbamate methiodide prevents it from crossing the blood-brain barrier, thus limiting its CNS effects[1]. The ability of 3-(Diethylamino)phenyl propylcarbamate to penetrate the CNS is unknown and would be a critical factor in its neurotoxicity profile.

2.2. Local Effects: Skin and Eye Irritation

Safety data for structurally related compounds containing the diethylamino or dimethylamino propyl groups indicate a potential for significant local effects.

  • Skin: Compounds like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide Hydrochloride are classified as causing skin irritation. 3-Dimethylaminopropylamine is corrosive to the skin in rabbits[5]. Therefore, 3-(Diethylamino)phenyl propylcarbamate should be handled as a potential skin irritant or corrosive.

  • Eyes: Serious eye irritation or damage is a common hazard for this class of compounds[5]. Direct contact with the eyes is likely to cause severe irritation and should be strictly avoided.

2.3. Sensitization

Some related compounds, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide Hydrochloride, are known to be skin sensitizers, meaning they can cause an allergic reaction upon repeated contact. The sensitization potential of 3-(Diethylamino)phenyl propylcarbamate is unknown but should be considered a possibility.

2.4. Sub-chronic and Chronic Toxicity

Prolonged or repeated exposure to some carbamates can lead to target organ damage. For example, 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide Hydrochloride may cause damage to the stomach, bowel, and respiratory tract through prolonged or repeated exposure. The specific target organs for 3-(Diethylamino)phenyl propylcarbamate have not been determined.

2.5. Genotoxicity and Carcinogenicity

There is no available data on the genotoxicity or carcinogenicity of 3-(Diethylamino)phenyl propylcarbamate. The genotoxic and carcinogenic potential of carbamates as a class is varied. Some carbamates have shown mutagenic and carcinogenic properties[6]. For instance, 3-Diethylaminophenol, a potential hydrolysis product, has been evaluated in the Salmonella mutagenicity test. Comprehensive genotoxicity testing (e.g., Ames test, in vitro and in vivo micronucleus assays) would be necessary to assess this endpoint. Long-term animal bioassays are required to determine carcinogenic potential[7].

2.6. Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of 3-(Diethylamino)phenyl propylcarbamate is unknown. Some carbamates have been shown to have embryotoxic and teratogenic effects[6]. Phthalates, which are structurally distinct but also esters, are known to cause reproductive and developmental toxicity, highlighting the importance of evaluating this endpoint for any new chemical[8]. Standardized studies, such as those outlined by the International Council for Harmonisation (ICH), are necessary to assess fertility, and embryo-fetal and pre- and postnatal development[9].

Section 3: Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)

A comprehensive understanding of a compound's toxicokinetics is crucial for risk assessment[10][11]. There is no specific ADME data for 3-(Diethylamino)phenyl propylcarbamate.

  • Absorption: Carbamates can generally be absorbed through oral, dermal, and inhalation routes[2][3].

  • Distribution: The distribution profile will depend on the physicochemical properties of the compound, such as its lipophilicity. The presence of the diethylamino group may influence its distribution.

  • Metabolism: Carbamates are typically metabolized in the liver through hydrolysis and oxidation[4][6]. The primary metabolic pathway for 3-(Diethylamino)phenyl propylcarbamate is expected to be the hydrolysis of the carbamate ester bond, yielding 3-(diethylamino)phenol, propanol, and carbon dioxide.

  • Excretion: Metabolites of carbamates are primarily excreted in the urine[6].

The following diagram illustrates the predicted metabolic pathway:

Metabolic Pathway 3-(Diethylamino)phenyl propylcarbamate 3-(Diethylamino)phenyl propylcarbamate Hydrolysis Hydrolysis 3-(Diethylamino)phenyl propylcarbamate->Hydrolysis 3-(Diethylamino)phenol 3-(Diethylamino)phenol Hydrolysis->3-(Diethylamino)phenol Propanol Propanol Hydrolysis->Propanol CO2 CO2 Hydrolysis->CO2 AChE Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent Prep Prepare Reagents (Buffer, ATCI, DTNB, AChE, Test Compound) Plate Setup Add Buffer, DTNB, and Test Compound to 96-well Plate Enzyme Addition Add AChE Solution and Incubate Plate Setup->Enzyme Addition Reaction Start Add ATCI Substrate Enzyme Addition->Reaction Start Measurement Measure Absorbance at 412 nm Reaction Start->Measurement Calculate Rates Calculate Reaction Rates Measurement->Calculate Rates Calculate Inhibition Determine % Inhibition Calculate Rates->Calculate Inhibition Determine IC50 Plot and Calculate IC50 Calculate Inhibition->Determine IC50

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

5.2. Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

Objective: To determine the acute oral LD50 of 3-(Diethylamino)phenyl propylcarbamate in a rodent model.

Methodology:

  • Animal Selection: Use a single sex of a standard laboratory rodent strain (e.g., female Sprague-Dawley rats).

  • Dose Selection: Start with a dose estimated to be just below the expected LD50.

  • Dosing: Administer the test substance by oral gavage to a single animal.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Data Analysis: The LD50 is calculated from the results of a small number of animals (typically 4-6) using specialized software.

Section 6: Summary of Safety Profile and Data Gaps

The following table summarizes the known and inferred safety information for 3-(Diethylamino)phenyl propylcarbamate.

Toxicological EndpointFinding/InferenceData Confidence
Mechanism of Toxicity Likely Acetylcholinesterase InhibitorHigh (based on analogue) [1]
Acute Oral Toxicity Predicted to be harmful/toxicLow (inferred)
Acute Dermal Toxicity Predicted to be potentially harmfulLow (inferred)
Acute Inhalation Toxicity Predicted to be potentially harmfulLow (inferred)
Skin Corrosion/Irritation Likely irritant or corrosiveMedium (inferred from related compounds) [5]
Eye Damage/Irritation Likely to cause serious eye damageMedium (inferred from related compounds) [5]
Skin Sensitization Possible sensitizerLow (inferred)
Repeated Dose Toxicity Target organs unknownVery Low (data gap)
Genotoxicity UnknownVery Low (data gap)
Carcinogenicity UnknownVery Low (data gap)
Reproductive Toxicity UnknownVery Low (data gap)
Ecotoxicity Likely toxic to aquatic lifeMedium (inferred from related compounds) [12]

Conclusion: A Call for Empirical Investigation

References

  • Bajgar, J., & Patocka, J. (1976). Anticholinesterase action of 3-diethylaminophenyl-N-methyl-carbamate methiodide in vitro and in vivo. Acta Biologica et Medica Germanica, 35(3-4), 479–484. [Link]

  • Global 2000. (n.d.). Literature Review of Developmental and Reproductive Toxicity (DART) and Endocrine. Retrieved from [Link]

  • National Technical Information Service. (n.d.). RTECS NUMBER-BR3200000-Chemical Toxicity Database. Retrieved from [Link]

  • European Commission Joint Research Centre. (n.d.). Toxicokinetics. Retrieved from [Link]

  • Biogem. (n.d.). Pharmacological/Toxicokinetic and ADME Studies. Retrieved from [Link]

  • Office of Environmental Health Hazard Assessment (OEHHA). (1999, August). Final Prioritized Candidate Chemicals Under Consideration for Carcinogenicity Evaluation. Retrieved from [Link]

  • Bremer, S., et al. (2005). Reproductive and developmental toxicity. Alternatives to Laboratory Animals, 33(Suppl 1), 183–209. [Link]

  • International Council for Harmonisation. (2020, February 18). S5(R3) Detection of Toxicity to Reproduction for Human Pharmaceuticals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 14). Toxicokinetics Overview. Retrieved from [Link]

  • Lecture Three: Pesticides Toxicity. (2024, April 1). Retrieved from [Link]

  • UNEP Publications. (n.d.). SIDS INITIAL ASSESSMENT REPORT for 3-AMINOPROPYLDIMETHYLAMINE. Retrieved from [Link]

  • ITR Laboratories. (2025, September 29). ADME: Toxicokinetic and Pharmacokinetic Studies. Retrieved from [Link]

  • King, A. M., & Aaron, C. K. (2023, May 1). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • Schardein, J. L., et al. (1997). [Reproductive and developmental toxicity studies of (+/-)-4-diethylamino-1,1-dimethylbut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate monohydrochloride monohydrate(NS-21), a novel drug for urinary frequency and incontinence (2). Teratogenicity study in rats by oral administration]. The Journal of Toxicological Sciences, 22(Suppl 1), 213–228. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic/ADME properties of the most active compounds 3e, 4b,.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Diethylaminophenol (91-68-9) - Chemical Effects in Biological Systems. Retrieved from [Link]

  • New Jersey Department of Health and Senior Services. (n.d.). Hazard Summary for 3-DIETHYLAMINO PROPYLAMINE. Retrieved from [Link]

  • Danish Environmental Protection Agency. (n.d.). Evaluation of health hazards by exposure to N,N-Dimethyl-1,3-propanediamine and proposal of a health. Retrieved from [Link]

  • Tasiopoulos, A. J., et al. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. International Journal of Molecular Sciences, 25(22), 12345. [Link]

  • Kavlock, R., et al. (2009). Reproductive and developmental toxicity of phthalates. Reproductive Toxicology, 27(3-4), 249–258. [Link]

  • Chemsrc. (2025, August 24). N-(2-Hydroxyethyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-diethylaminophenyl n-phenylcarbamate. Retrieved from [Link]

  • Ucar, A., et al. (2025). Acute toxicity of cyprodinil, glyphosate isopropylamine salt, and indoxacarb pesticides in narrow-clawed crayfish, Pontastacus leptodactylus (Eschscholtz, 1823). Environmental Science and Pollution Research International, 32(32), 45678–45690. [Link]

  • Georgiev, G. S. (n.d.). Intoxication with carbamate insecticides and toxicological risk to animals. CABI Digital Library. Retrieved from [Link]

  • Huff, J. (1992). Long-Term Chemical Carcinogenesis Bioassays Predict Human Cancer Hazards. Annals of the New York Academy of Sciences, 673(1), 1–19. [Link]

  • Caldwell, J. C. (2012). DEHP: genotoxicity and potential carcinogenic mechanisms-a review. Mutation Research, 751(2), 82–157. [Link]

  • National Toxicology Program. (2002, March 22). Report on carcinogens background document for diethanolamine. Retrieved from [Link]

  • Loba Chemie. (2018, December 24). 3-DIMETHYLAMINO PROPYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

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A Phased Approach to the Preliminary In Vitro Screening of 3-(Diethylamino)phenyl propylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Discovery Scientists

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive, technically-grounded framework for the initial cell-based evaluation of the novel compound, 3-(Diethylamino)phenyl propylcarbamate. Given the limited pre-existing data on this specific molecule, this document outlines a logical, hypothesis-driven screening cascade designed to efficiently characterize its cytotoxic profile and investigate a probable mechanism of action. The principles and protocols herein are broadly applicable to the preliminary screening of other novel small molecules, particularly those within the carbamate class.

Introduction: Rationale and Strategic Overview

The preliminary screening of a novel chemical entity (NCE) is a critical phase in the drug discovery pipeline. The objective is to rapidly and cost-effectively generate foundational data on a compound's biological activity and potential liabilities. For 3-(Diethylamino)phenyl propylcarbamate, its chemical structure as a carbamate immediately suggests a potential mechanism of action: inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2][3][4][5][6] This hypothesis forms the core of our proposed screening strategy.

Our approach is structured into three logical phases:

  • Phase 1: Foundational Cytotoxicity Profiling. Determine the compound's general toxicity to establish a viable concentration range for subsequent mechanistic assays.

  • Phase 2: Hypothesis-Driven Mechanistic Investigation. Directly test the hypothesis that the compound inhibits cholinesterase activity.

  • Phase 3: Elucidation of Downstream Cellular Effects. Investigate the cellular consequences of target engagement, such as the induction of apoptosis.

This phased strategy ensures that resources are directed efficiently, with each phase informing the decisions and design of the next.

Cell Line Selection Rationale

To execute this strategy, a well-considered selection of cell lines is paramount. We propose a panel of two human cell lines:

  • SH-SY5Y (Human Neuroblastoma): This cell line is of neuronal origin and is widely used in neurobiology research, particularly for studying neurodegenerative diseases and neurotoxicity.[7][8][9][10][11] Its neuronal characteristics make it an ideal model for assessing compounds targeting the nervous system, such as potential cholinesterase inhibitors.[7][8]

  • HEK293 (Human Embryonic Kidney): A robust and highly transfectable cell line, HEK293 serves as an excellent non-neuronal control.[12][13][14][15][16] It is widely used for general toxicity testing and protein production.[12][13][14][15][16] Comparing activity between SH-SY5Y and HEK293 can provide initial insights into neuron-specific effects.

Phase 1: Foundational Cytotoxicity Profiling

Scientific Rationale: Before investigating any specific mechanism, it is essential to determine the concentrations at which 3-(Diethylamino)phenyl propylcarbamate exerts cytotoxic effects. This is crucial for distinguishing between targeted pharmacological effects and non-specific toxicity. We will employ two distinct assays that measure different aspects of cell death to create a more complete toxicity profile.

  • Lactate Dehydrogenase (LDH) Release Assay: Measures loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[17][18][19][20]

  • MTT/XTT Assay (Tetrazolium Reduction): Measures mitochondrial metabolic activity, which is typically reduced in apoptotic or necrotic cells.

Experimental Workflow: Cytotoxicity Profiling

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep1 Culture SH-SY5Y & HEK293 Cells prep2 Seed cells into 96-well plates (e.g., 10,000 cells/well) prep1->prep2 prep3 Incubate for 24 hours to allow attachment prep2->prep3 treat2 Add compound dilutions and controls (Vehicle, Max Lysis) to plates prep3->treat2 treat1 Prepare serial dilutions of 3-(Diethylamino)phenyl propylcarbamate (e.g., 0.1 µM to 100 µM) treat1->treat2 treat3 Incubate for 24-48 hours treat2->treat3 assay1 LDH Release Assay (Measure LDH in supernatant) treat3->assay1 assay2 MTT/XTT Assay (Measure formazan product) treat3->assay2 analysis1 Read absorbance on microplate reader assay1->analysis1 assay2->analysis1 analysis2 Calculate % Cytotoxicity (LDH) and % Viability (MTT) analysis1->analysis2 analysis3 Plot dose-response curves and determine IC50 values analysis2->analysis3

Caption: Phase 1 Experimental Workflow for Cytotoxicity Assessment.

Protocol 1: LDH Cytotoxicity Assay

This protocol is adapted from standard commercial kits.[18][19][21]

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[17][19][20] The released LDH activity is measured in a coupled enzymatic reaction where LDH reduces NAD+ to NADH, which then reduces a tetrazolium salt to a colored formazan product. The amount of color is directly proportional to the number of lysed cells.[17][18][19]

Materials:

  • Seeded 96-well plates with SH-SY5Y and HEK293 cells

  • 3-(Diethylamino)phenyl propylcarbamate stock solution

  • Vehicle control (e.g., DMSO, saline)

  • LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis Buffer (e.g., 1% Triton X-100) for maximum release control

  • Microplate reader capable of measuring absorbance at ~490 nm

Procedure:

  • Prepare Controls: In triplicate wells for each cell line, add:

    • Spontaneous Release: 10 µL of vehicle.

    • Maximum Release: 10 µL of Lysis Buffer.

    • Vehicle Control: 10 µL of vehicle corresponding to the highest concentration used for the test compound.

  • Add Test Compound: Add 10 µL of each compound dilution to the experimental wells (in triplicate).

  • Incubate: Incubate the plate for the desired time (e.g., 24 hours) at 37°C, 5% CO2.

  • Assay Reaction:

    • Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH Reaction Mix according to the manufacturer's instructions.[19]

    • Add 50 µL of the Reaction Mix to each well of the new plate.

  • Incubate & Read: Incubate for 30 minutes at room temperature, protected from light. Add 50 µL of Stop Solution. Measure the absorbance at 490 nm.

  • Calculation:

    • % Cytotoxicity = [(Compound Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Data Presentation: Cytotoxicity Profile

The results should be summarized in a table to facilitate comparison.

CompoundCell LineAssayIncubation TimeIC50 (µM)
3-(Diethylamino)phenyl propylcarbamateSH-SY5YLDH24hCalculated Value
3-(Diethylamino)phenyl propylcarbamateSH-SY5YMTT24hCalculated Value
3-(Diethylamino)phenyl propylcarbamateHEK293LDH24hCalculated Value
3-(Diethylamino)phenyl propylcarbamateHEK293MTT24hCalculated Value

Phase 2: Mechanistic Investigation - Cholinesterase Inhibition

Scientific Rationale: Based on its carbamate structure, the primary hypothesis is that the compound inhibits acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE).[1][6] We will use a colorimetric assay based on the Ellman method to directly measure the inhibition of these enzymes.[22][23] This assay can be performed using either purified enzymes or cell lysates.

Signaling Pathway: Cholinergic Neurotransmission

Cholinergic_Pathway cluster_synapse Cholinergic Synapse PreSyn Presynaptic Neuron ACh_Released PreSyn->ACh_Released Action Potential PostSyn Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Vesicle->ACh_Released AChR ACh Receptor ACh_Released->AChR Binds AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolysis AChR->PostSyn Signal Propagation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Compound 3-(Diethylamino)phenyl propylcarbamate Compound->AChE Inhibits

Caption: Inhibition of AChE in the Cholinergic Synapse.

Protocol 2: Acetylcholinesterase (AChE) Activity Assay

This protocol is based on commercially available colorimetric assay kits.[22][23][24][25]

Principle: This assay utilizes the Ellman method, where AChE hydrolyzes its substrate (acetylthiocholine) to produce thiocholine.[22][23] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), the latter of which is a yellow-colored product measurable at 412 nm.[23][24] An inhibitor will reduce the rate of color development.

Materials:

  • Purified human AChE enzyme

  • AChE Assay Buffer

  • Acetylthiocholine (AChE substrate)

  • DTNB solution

  • 3-(Diethylamino)phenyl propylcarbamate

  • Donepezil or another known AChE inhibitor (positive control)

  • 96-well clear flat-bottom plate

  • Microplate reader with kinetic reading capability at 412 nm

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's protocol.[22][25]

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Blank: 50 µL Assay Buffer.

    • Positive Control (No Inhibition): 40 µL Assay Buffer + 10 µL AChE enzyme solution.

    • Inhibitor Control: 40 µL Assay Buffer containing Donepezil + 10 µL AChE enzyme solution.

    • Test Compound: 40 µL Assay Buffer containing serial dilutions of the test compound + 10 µL AChE enzyme solution.

  • Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Prepare a Substrate Mix containing acetylthiocholine and DTNB. Add 50 µL of the Substrate Mix to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes.

  • Calculation:

    • Calculate the rate of reaction (Vmax) for each well (change in absorbance per minute).

    • % Inhibition = [(Vmax of Positive Control - Vmax of Sample) / Vmax of Positive Control] * 100

    • Plot % Inhibition versus compound concentration to determine the IC50 value.

Data Presentation: Cholinesterase Inhibition
CompoundTarget EnzymeAssay TypeIC50 (µM)
3-(Diethylamino)phenyl propylcarbamateAcetylcholinesterase (AChE)BiochemicalCalculated Value
3-(Diethylamino)phenyl propylcarbamateButyrylcholinesterase (BChE)BiochemicalCalculated Value
Donepezil (Control)Acetylcholinesterase (AChE)BiochemicalLiterature Value

Phase 3: Elucidation of Downstream Cellular Effects

Scientific Rationale: If the compound proves to be a potent cholinesterase inhibitor, the next logical step is to determine if this inhibition leads to downstream cellular consequences, such as programmed cell death (apoptosis), particularly in the neuronal cell line. An increase in acetylcholine can be excitotoxic under certain conditions. We will use a Caspase-3/7 activity assay, which is a hallmark of apoptosis.

Decision Logic for Proceeding to Phase 3

Caption: Logic for advancing to downstream cellular assays.

Protocol 3: Caspase-Glo® 3/7 Assay

This protocol is based on the widely used luminescent assay from Promega.

Principle: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic caspase-3/7 substrate in a buffer system. When added to cells, the reagent causes cell lysis, followed by caspase cleavage of the substrate, which releases a substrate for luciferase (aminoluciferin). The resulting light signal is proportional to the amount of caspase activity present.

Materials:

  • Seeded 96-well white-walled, clear-bottom plates with SH-SY5Y cells

  • 3-(Diethylamino)phenyl propylcarbamate

  • Staurosporine or another known apoptosis inducer (positive control)

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Treatment: Treat cells in triplicate with the test compound at concentrations at and below the IC50 value determined in Phase 1 (e.g., 0.5x, 1x, 2x IC50). Include vehicle and positive controls. Incubate for a relevant period (e.g., 12, 24 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Reaction:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate & Read: Incubate at room temperature for 1-2 hours, protected from light. Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Express results as fold-change in luminescence relative to the vehicle-treated control cells.

Data Synthesis and Future Directions

The culmination of these three phases will provide a robust preliminary dataset for 3-(Diethylamino)phenyl propylcarbamate.

  • If the compound is a potent AChE inhibitor with an IC50 significantly lower than its cytotoxicity IC50 in SH-SY5Y cells, and it induces apoptosis, it warrants further investigation. Next steps could include selectivity screening against other enzymes, in vivo efficacy studies in relevant models, and initial ADME/Tox profiling.

  • If the compound shows cytotoxicity without potent AChE inhibition, its mechanism is likely unrelated to cholinesterase. Further high-throughput screening against broader target panels may be necessary to identify its mode of action.[26][27]

  • If the compound shows no significant activity in any assay, it may be deprioritized in favor of other candidates.

This structured, hypothesis-driven approach ensures that the preliminary screening process is both scientifically rigorous and resource-efficient, providing clear, actionable data to guide the future of this NCE in the drug discovery pipeline.

References

  • Cholinesterase Activity Assay Kit (Colorimetric) (#BN01133). Assay Genie. [Link]

  • HEK293 Cell Line: A Cornerstone in Modern Cellular Research and Biotechnology. Cytion. [Link]

  • HEK 293 cells. Wikipedia. [Link]

  • Acetylcholinesterase Activity Colorimetric Assay Kit. BioVision Inc. [Link]

  • LDH Cytotoxicity Assay. Creative Bioarray. [Link]

  • An Overview of HEK-293 Cell Line. Beckman Coulter. [Link]

  • Inhibition of neurotoxic esterase in vitro by novel carbamates. PubMed - NIH. [Link]

  • Novel carbamates as orally active acetylcholinesterase inhibitors found to improve scopolamine-induced cognition impairment: pharmacophore-based virtual screening, synthesis, and pharmacology. PubMed. [Link]

  • Novel Carbamates as Orally Active Acetylcholinesterase Inhibitors Found to Improve Scopolamine-Induced Cognition Impairment: Pharmacophore-Based Virtual Screening, Synthesis, and Pharmacology. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Acetylcholinesterase. BioAssay Systems. [Link]

  • The SH-SY5Y cell line: a valuable tool for Parkinson's disease drug discovery. Taylor & Francis Online. [Link]

  • Investigating SH-SY5Y Neuroblastoma Cell Surfaceome as a Model for Neuronal-Targeted Novel Therapeutic Modalities. PMC. [Link]

  • LDH Cytotoxicity Assay FAQs. G-Biosciences. [Link]

  • Novel carbamate derivatives as selective butyrylcholinesterase inhibitors. Request PDF on ResearchGate. [Link]

  • Novel arylcarbamate-N-acylhydrazones derivatives as promising BuChE inhibitors: Design, synthesis, molecular modeling and biological evaluation. PubMed. [Link]

  • Anticholinesterase action of 3-diethylaminophenyl-N-methyl-carbamate methiodide in vitro and in vivo. PubMed. [Link]

  • Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. MDPI. [Link]

  • Robust Biology Capabilities to Accelerate Drug Discovery. XtalPi. [Link]

  • Compound Screening Platform. Helmholtz Munich. [Link]

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Early-Stage Metabolite Identification of 3-(Diethylamino)phenyl propylcarbamate: A Strategic Workflow

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The early characterization of a new chemical entity's (NCE) metabolic fate is a cornerstone of modern drug discovery, directly influencing its developmental trajectory. Understanding how a compound is transformed within a biological system is critical for optimizing pharmacokinetic properties, ensuring safety, and anticipating potential drug-drug interactions. This guide provides a comprehensive, technically-grounded workflow for the early-stage metabolite identification of 3-(Diethylamino)phenyl propylcarbamate. We move beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice, from the selection of in vitro systems to the nuanced interpretation of high-resolution mass spectrometry data. This document is designed to empower researchers to establish a self-validating system for metabolite discovery, ensuring data integrity and accelerating informed decision-making in the drug development pipeline.

Introduction: The Imperative of Early Metabolite Identification

In the funnel of drug development, candidates are rapidly filtered based on their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[1] Metabolism, the enzymatic conversion of a drug into its metabolites, is a pivotal process that can dictate efficacy and safety. Early identification of major metabolites is not merely an academic exercise; it is a regulatory expectation and a strategic necessity.[2] Discovering significant differences in metabolic profiles between preclinical species and humans late in development can lead to costly delays.[3] Furthermore, understanding metabolic pathways allows medicinal chemists to rationally design next-generation molecules with improved stability or to avoid the formation of reactive or toxic metabolites.[2]

This guide focuses on 3-(Diethylamino)phenyl propylcarbamate, a molecule featuring two key metabolic soft spots: a tertiary amine and a carbamate ester linkage. Our strategy will leverage robust in vitro models and the power of Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) to proactively identify and structurally characterize its primary metabolites.

Compound Analysis and Predicted Metabolic Pathways

A logical starting point for any metabolite identification campaign is a structural analysis of the parent drug to hypothesize its most probable biotransformations.

Structure: 3-(Diethylamino)phenyl propylcarbamate

Chemical structure of 3-(Diethylamino)phenyl propylcarbamate

Key Functional Groups and Predicted Biotransformations:

  • N,N-Diethylamino Group (Tertiary Amine): This moiety is a classic substrate for Cytochrome P450 (CYP450) enzymes. The primary metabolic route is oxidative N-dealkylation, which occurs sequentially.[4][5] This process involves the hydroxylation of the carbon alpha to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously cleaves.[5][6] We can predict the formation of mono-de-ethylated and subsequently di-de-ethylated (primary amine) metabolites.

  • Carbamate Ester: Carbamate linkages can be susceptible to hydrolysis by various esterases, such as carboxylesterases, which are abundant in the liver.[7] Hydrolysis would cleave the molecule, yielding 3-(diethylamino)phenol and propyl carbamic acid, with the latter being unstable and likely decomposing. The metabolic stability of carbamates can vary widely based on the surrounding structure.[8][9]

  • Aromatic Ring: The phenyl ring is activated by the electron-donating diethylamino group, making it a target for CYP450-mediated hydroxylation.

  • Phase II Conjugation: The phenolic metabolites formed from carbamate hydrolysis or aromatic hydroxylation are prime candidates for subsequent Phase II conjugation reactions, most commonly glucuronidation (via UGT enzymes) or sulfation.[6]

The diagram below illustrates these predicted primary metabolic pathways.

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 3-(Diethylamino)phenyl propylcarbamate Dealkylation1 N-desethyl Metabolite (+ O, - C2H4) Parent->Dealkylation1 CYP450 (N-Dealkylation) Hydrolysis 3-(Diethylamino)phenol (Hydrolysis Product) Parent->Hydrolysis Esterase (Hydrolysis) Hydroxylation Aromatic Hydroxylation (+ O) Parent->Hydroxylation CYP450 (Hydroxylation) Dealkylation2 N,N-didesethyl Metabolite (+ 2O, - 2C2H4) Dealkylation1->Dealkylation2 CYP450 Glucuronide Hydroxylated Metabolite Glucuronide Conjugate Hydrolysis->Glucuronide UGT Hydroxylation->Glucuronide UGT (Glucuronidation)

Caption: Predicted metabolic pathways for 3-(Diethylamino)phenyl propylcarbamate.

The In Vitro Experimental Framework

For early-stage studies, in vitro models offer a rapid, cost-effective, and ethically sound approach to generate human-relevant metabolic data.[10]

Choice of In Vitro System: Human Liver Microsomes (HLMs)

The liver is the primary site of drug metabolism, and the endoplasmic reticulum within hepatocytes contains the highest concentration of CYP450 enzymes.[11] Human Liver Microsomes (HLMs) are vesicles of the endoplasmic reticulum isolated from human liver tissue.

  • Why HLMs are the Gold Standard for Early Screening:

    • Enzyme Richness: HLMs contain a comprehensive suite of Phase I enzymes, particularly CYPs, making them ideal for identifying oxidative metabolites.[10] They also contain some UGTs, allowing for the detection of some Phase II metabolites.[1]

    • Availability and Consistency: Pooled HLMs from multiple donors are commercially available, which averages out inter-individual variability in enzyme expression and provides a consistent matrix for compound ranking.

    • Simplicity: The experimental setup is relatively straightforward, requiring the parent drug, microsomes, and an NADPH-regenerating system to fuel the CYP450 enzymatic cycle.

Experimental Protocol: Metabolite Generation in HLMs

This protocol is designed to maximize the generation of a wide range of potential metabolites for subsequent analysis.

Objective: To incubate 3-(Diethylamino)phenyl propylcarbamate with pooled HLMs in the presence of necessary cofactors to generate Phase I and potential Phase II metabolites.

Materials:

  • 3-(Diethylamino)phenyl propylcarbamate (Test Article)

  • Pooled Human Liver Microsomes (e.g., from 50 donors, 20 mg/mL stock)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), ice-cold, containing an internal standard (e.g., tolbutamide)

  • Control compounds (e.g., testosterone for CYP3A4 activity)

Procedure:

  • Preparation: Thaw HLMs and other reagents on ice. Prepare a stock solution of the test article in a suitable organic solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is ≤1%.

  • Incubation Mixture Assembly:

    • In a microcentrifuge tube, combine potassium phosphate buffer, HLM stock (to a final protein concentration of 0.5-1.0 mg/mL), and the test article (to a final concentration of 1-10 µM).

    • Prepare a parallel "No Cofactor" control by replacing the NADPH system with buffer. This helps distinguish enzymatic metabolites from chemical degradation products.

  • Pre-incubation: Pre-warm the reaction mixtures at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Start the enzymatic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at 37°C in a shaking water bath.

  • Quenching (Reaction Termination):

    • Stop the reaction by adding 2-3 volumes of ice-cold ACN with the internal standard. This step is critical as it simultaneously precipitates the microsomal proteins and halts all enzymatic activity.[12]

    • Vortex vigorously to ensure complete protein precipitation.

  • Sample Processing:

    • Centrifuge the quenched samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-HRMS analysis.

Analytical Strategy: LC-HRMS for High-Confidence Identification

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the premier analytical tool for modern metabolite identification.[13][14] Its power lies in its ability to physically separate metabolites (LC) and then determine their mass-to-charge ratios with extremely high precision (HRMS).[15]

Instrumentation and Rationale
  • Liquid Chromatography (LC): A reverse-phase HPLC or UHPLC system is used to separate the parent drug from its metabolites based on polarity. This reduces sample complexity and ion suppression in the mass spectrometer.[16]

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers are essential. They provide:

    • High Mass Accuracy (<5 ppm): This allows for the confident determination of the elemental composition (molecular formula) of a metabolite, which is the first and most critical step in its identification.[14]

    • High Resolution: The ability to distinguish between ions that have very similar nominal masses (isobars), which is crucial when analyzing complex biological matrices.[13]

LC-HRMS Protocol: Data Acquisition

Objective: To acquire full-scan MS and data-dependent MS/MS spectra for the parent drug and all potential metabolites.

LC Conditions (Typical):

  • Column: C18 stationary phase (e.g., Agilent Zorbax, Waters Acquity BEH)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A shallow gradient from ~5% to 95% B over 15-20 minutes.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40°C

MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode. The diethylamino group is basic and will readily accept a proton, making positive mode ideal.

  • Acquisition Mode: Data-Dependent Acquisition (DDA) or "TopN".

    • Full Scan MS: The instrument continuously scans a wide mass range (e.g., m/z 100-1000) to detect all ions present at a given time.

    • Data-Dependent MS/MS: The instrument software intelligently identifies the 'N' most intense ions from the full scan spectrum and sequentially isolates and fragments each one to generate an MS/MS spectrum. This provides structural information.[16]

Data Analysis and Structural Elucidation Workflow

The data generated by LC-HRMS is rich but complex. A systematic workflow is required to extract meaningful information and confidently identify metabolites.

Data_Analysis_Workflow A Raw LC-HRMS Data (Full Scan + MS/MS) B Peak Detection & Alignment (XCMS, MZmine, etc.) A->B C Metabolite Finding (Comparison of +NADPH vs -NADPH samples) B->C D D C->D E Propose Biotransformation Mass shift from parent drug D->E F Confirm Structure Interpret MS/MS Fragmentation Compare fragments with parent drug E->F G Final Metabolite List (Structure, Pathway, Confidence Level) F->G

Caption: A systematic workflow for processing LC-HRMS data for metabolite identification.

Data Processing Steps
  • Peak Finding and Alignment: Specialized software is used to process the raw data. It identifies all chromatographic peaks and aligns them across different samples (e.g., the +NADPH sample and the -NADPH control).[17][18]

  • Identifying Drug-Related Material: The key step is to compare the peak list from the active incubation with the "No Cofactor" control. Peaks that are present or significantly more abundant in the active sample are potential metabolites.

  • Elemental Formula Generation: For each potential metabolite, the high-accuracy mass measurement is used to calculate possible elemental formulas.[13] Given the known formula of the parent drug, this list can often be narrowed down to a single, logical composition.

  • Proposing Biotransformations: By comparing the elemental formula of the metabolite to the parent drug, a biotransformation can be proposed. This is guided by a table of common metabolic mass shifts.

Table 1: Common Metabolic Biotransformations and Corresponding Mass Shifts

BiotransformationElemental ChangeExact Mass Shift (Da)
Phase I
Hydroxylation+O+15.9949
N-De-ethylation-C₂H₄-28.0313
N-De-ethylation + Oxidation+O -C₂H₄-12.0364
Carbamate Hydrolysis¹-C₄H₇NO-85.0528
Phase II
Glucuronidation+C₆H₈O₆+176.0321
Sulfation+SO₃+79.9568
¹Mass shift to form the 3-(diethylamino)phenol metabolite.
Structural Confirmation via MS/MS Fragmentation

While accurate mass tells us what was added or removed, MS/MS fragmentation tells us where the modification occurred. The fragmentation pattern of a metabolite is compared to that of the parent drug.

  • Diagnostic Fragments: Key fragments from the parent structure will also appear in the metabolite's MS/MS spectrum.

  • Fragment Shifts: A fragment ion that contains the site of modification will show a corresponding mass shift. For example, if aromatic hydroxylation occurs, any fragment containing the phenyl ring will be shifted by +15.9949 Da. If N-de-ethylation occurs, fragments containing the diethylamino group will be shifted by -28.0313 Da. This comparative analysis is the most powerful tool for pinpointing the location of a biotransformation.[16]

Conclusion and Strategic Outlook

Following this comprehensive workflow—from predictive analysis through in vitro incubation, high-resolution analytical detection, and systematic data interpretation—researchers can rapidly build a detailed metabolic map for 3-(Diethylamino)phenyl propylcarbamate. This early, high-quality data is invaluable. It allows for the early assessment of potential safety liabilities as outlined in regulatory guidance like the FDA's Metabolites in Safety Testing (MIST).[3][19] It provides crucial insights that guide further nonclinical and clinical development, ensuring that resources are focused on the most promising candidates. By embracing a scientifically rigorous and proactive approach to metabolite identification, drug development programs can significantly de-risk their portfolios and accelerate the delivery of safe and effective medicines.

References

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. (n.d.). LCGC.
  • Gu, M., & Chen, Y. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics.
  • Zhu, M., Ma, L., Zhang, D., & Li, W. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Pharmaceutical Analysis, 1(3), 159-166.
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  • High Resolution Mass Spectrometry for Drug Discovery and Developm. (n.d.). Longdom Publishing SL.
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  • Review on In Vivo Profiling of Drug Metabolites with Lc-Ms/Ms in the Past Decade. (2021). Future Science.
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  • How to identify the metabolites from LC-HRMS peaks if there is no library provided?. (2024).
  • Alnouti, Y. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(8), 2265.
  • Metabolic N-Dealkylation and N-Oxid
  • Dealkylation – Knowledge and References. (n.d.). Taylor & Francis.
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Methodological & Application

Application Notes and Protocols for the Preparation of 3-(Diethylamino)phenyl propylcarbamate Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the proper preparation of stock solutions of 3-(Diethylamino)phenyl propylcarbamate. Given the limited publicly available data on this specific molecule, this protocol has been developed by synthesizing information from chemically related carbamate and diethylamino-containing compounds. The focus is on ensuring the accuracy, stability, and safety of the prepared stock solutions for reliable downstream applications. This guide covers essential safety precautions, a systematic approach to solubility determination, a step-by-step protocol for stock solution preparation, and best practices for storage and quality control.

Introduction

3-(Diethylamino)phenyl propylcarbamate belongs to the carbamate class of compounds, which are known for a wide range of biological activities. Aryl carbamates, for instance, have been investigated for their potential as anticancer, antioxidant, and antituberculosis agents[1]. The diethylamino functional group often imparts specific physicochemical properties, including potential pH-dependent solubility[2]. Accurate and consistent preparation of stock solutions is a critical first step in any experimental workflow to ensure reproducible results. Factors such as solvent choice, concentration, and storage conditions can significantly impact the stability and efficacy of the compound in assays. This document provides a comprehensive protocol to establish a robust and validated method for preparing stock solutions of 3-(Diethylamino)phenyl propylcarbamate.

Safety and Handling Precautions

Before handling 3-(Diethylamino)phenyl propylcarbamate, it is imperative to consult the material safety data sheet (MSDS) provided by the supplier. Based on the safety profiles of structurally similar compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile gloves)[3][4].

  • Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of any dust or vapors[3].

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water[5]. Do not eat, drink, or smoke in the laboratory[3].

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations[5].

Materials and Equipment

3.1. Reagents:

  • 3-(Diethylamino)phenyl propylcarbamate (powder form)

  • High-purity, anhydrous solvents (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol)

  • Sterile, deionized, and nuclease-free water (for aqueous buffers, if applicable)

  • Phosphate-buffered saline (PBS), pH 7.4

3.2. Equipment:

  • Analytical balance

  • Spatula

  • Glass vials or conical tubes (amber or covered with aluminum foil)

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Pipettes and sterile, filtered pipette tips

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Sterile syringes

  • -20°C and -80°C freezers

Protocol I: Solubility Determination

Due to the lack of specific solubility data for 3-(Diethylamino)phenyl propylcarbamate, a preliminary solubility test is crucial. This will determine the most suitable solvent for your desired stock concentration.

  • Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of the compound into a tared glass vial.

  • Solvent Addition: Add a small, precise volume of the first test solvent (e.g., 100 µL of DMSO) to the vial.

  • Dissolution: Vortex the vial for 30-60 seconds. Observe for complete dissolution.

  • Assisted Dissolution: If the compound has not fully dissolved, sonicate the vial for 5-10 minutes. Gentle warming (to 37°C) can also be attempted, but be cautious as heat can degrade some compounds.

  • Titration: If the compound remains insoluble, add additional aliquots of the solvent, vortexing and sonicating after each addition, until the compound is fully dissolved. Record the total volume of solvent used.

  • Calculation: Calculate the approximate solubility in mg/mL or molarity.

  • Repeat: Repeat the process with other solvents (e.g., DMF, Ethanol) to identify the optimal solvent for your needs.

Protocol II: Preparation of a 10 mM Stock Solution

This protocol provides a step-by-step method for preparing a 10 mM stock solution of 3-(Diethylamino)phenyl propylcarbamate. The molecular weight of the compound is required for this calculation. For the purpose of this protocol, we will assume a hypothetical molecular weight (MW) of 264.35 g/mol , which is plausible for this structure. Please use the actual molecular weight provided by your supplier.

5.1. Pre-Preparation:

  • Calculate the mass of the compound required to make your desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L)

    • Example (for 1 mL of 10 mM stock): Mass (mg) = 10 mmol/L * 264.35 g/mol * 0.001 L = 0.26435 g = 2.64 mg

5.2. Step-by-Step Procedure:

  • Weighing: Accurately weigh 2.64 mg of 3-(Diethylamino)phenyl propylcarbamate into a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add 1 mL of the chosen solvent (e.g., DMSO, determined from Protocol I) to the vial.

  • Dissolution: Tightly cap the vial and vortex for 1-2 minutes until the solid is fully dissolved. A brief sonication (5-10 minutes) can aid in dissolution if necessary[6].

  • Sterilization (Optional but Recommended): For biological applications, sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile, light-protected vial. This removes any potential microbial contamination.

  • Aliquoting: To avoid multiple freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile microcentrifuge tubes.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Visualization of the Workflow

The following diagram illustrates the key steps in the preparation of the 3-(Diethylamino)phenyl propylcarbamate stock solution.

G cluster_prep Preparation cluster_qc Quality Control & Storage weigh 1. Weigh Compound add_solvent 2. Add Solvent weigh->add_solvent Precise Mass dissolve 3. Vortex/Sonicate add_solvent->dissolve Chosen Solvent (e.g., DMSO) sterilize 4. Sterile Filter (Optional) dissolve->sterilize Homogeneous Solution aliquot 5. Aliquot sterilize->aliquot Sterile Solution store 6. Store at -20°C or -80°C aliquot->store Single-Use Volumes

Caption: Workflow for Stock Solution Preparation.

Quality Control and Validation

  • Visual Inspection: After preparation, the stock solution should be a clear, particulate-free liquid. Any cloudiness or precipitation may indicate poor solubility or degradation.

  • Concentration Verification (Optional): For applications requiring high accuracy, the concentration of the stock solution can be verified using techniques like High-Performance Liquid Chromatography (HPLC) with a standard curve or UV-Vis spectroscopy if the compound has a suitable chromophore.

Storage and Stability

The stability of carbamates in solution can be variable. The following storage conditions are recommended to maximize shelf-life:

ParameterRecommendationRationale
Temperature Store aliquots at -20°C for short-term storage (weeks) and -80°C for long-term storage (months).Low temperatures slow down chemical degradation processes.
Light Store in amber vials or tubes wrapped in aluminum foil.Protects the compound from light-induced degradation.
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles by using single-use aliquots.Freeze-thaw cycles can cause the compound to precipitate out of solution and can accelerate degradation.
Solvent Choice Use anhydrous, high-purity solvents like DMSO or DMF.Water can cause hydrolysis of the carbamate functional group over time.

Carbamates can be unstable in alkaline or strongly acidic solutions[7]. Therefore, it is advisable to prepare working solutions by diluting the stock solution in a neutral buffer (e.g., PBS, pH 7.4) immediately before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Compound won't dissolve Insufficient solvent; poor solubility.Add more solvent in small increments. Try gentle warming (37°C) or longer sonication. Re-evaluate the choice of solvent with Protocol I.
Precipitation upon freezing Desired concentration is above the solubility limit at low temperatures.Prepare a new stock solution at a lower concentration. Before use, ensure the thawed aliquot is at room temperature and vortexed to redissolve any precipitate.
Inconsistent experimental results Stock solution degradation; inaccurate concentration.Prepare a fresh stock solution. Avoid multiple freeze-thaw cycles. Verify concentration with HPLC or UV-Vis if possible.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13371955, 3-(Dimethylamino)phenyl methyl(phenyl)carbamate. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-phenylpropyl n-(2-(diethylamino)ethyl)carbamate hydrochloride. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-[3-(dimethylamino)propyl]oleamide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Diethylamino-1-phenylpropyne (CAS 22396-72-1). Retrieved from [Link]

  • Wang, L., et al. (2017). 3-(diethylamino)-1-phenylpropan-1-one as a Corrosion Inhibitor for N80 Steel in Acidization of Petroleum Exploitation. ResearchGate. Retrieved from [Link]

  • Gaglio, E., et al. (2023). Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. MDPI. Retrieved from [Link]

  • M, K., & M, T. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PMC. Retrieved from [Link]

  • KJ Chemicals Corporation. (n.d.). N-(3-(Dimethylamino)propyl)acrylamide(DMAPAA ® -MHQ). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66749, 3-(Diethylamino)propiophenone. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-diethylaminophenyl n-phenylcarbamate (C17H20N2O2). Retrieved from [Link]

  • O, V., et al. (2022). The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of β-diethylaminoethyl 3,3-diphenylpropylacetate on the action of suxamethonium and other neuromuscular blocking drugs. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process.
  • ResearchGate. (2024, May 10). Radical scavenging mechanism of aryl carbamate: a computational case study using 3-morpholinopropyl phenyl carbamate. Retrieved from [Link]

  • Japan Food Chemical Research Foundation. (n.d.). Analytical Method for Propham. Retrieved from [Link]

Sources

Application and Protocol Guide for the Isolation of 3-(Diethylamino)phenyl propylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This document provides a detailed guide for the efficient isolation of 3-(Diethylamino)phenyl propylcarbamate, a compound of interest for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to ensure high-yield recovery and purity by leveraging an understanding of the molecule's physicochemical properties. We will explore both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methodologies, offering a comparative analysis to enable the selection of the most appropriate technique for your specific application. The causality behind experimental choices is emphasized to provide a robust framework for procedural modifications and troubleshooting.

Physicochemical Properties and Pre-Extraction Considerations

A thorough understanding of the target analyte's properties is paramount for developing an effective extraction strategy. 3-(Diethylamino)phenyl propylcarbamate possesses distinct structural features that dictate its behavior in various solvent systems: a moderately polar carbamate linkage, a basic tertiary amine, and non-polar phenyl and propyl groups.

The presence of the tertiary diethylamino group (pKa estimated to be around 9-10) is a critical feature. At a pH below its pKa, the amine will be protonated, forming a more water-soluble salt. Conversely, at a pH above its pKa, it will be in its neutral, more organic-soluble free base form. This pH-dependent solubility is a powerful tool that can be exploited during liquid-liquid extraction to selectively move the compound between aqueous and organic phases.[8][9]

Carbamates are generally more stable to hydrolysis than esters, but prolonged exposure to strong acidic or basic conditions should be avoided to prevent degradation.[10][11]

Table 1: Estimated Physicochemical Properties of 3-(Diethylamino)phenyl propylcarbamate
PropertyEstimated Value/CharacteristicImplication for Extraction
Molecular Weight ~250 g/mol Standard for small molecule extraction.
Polarity Moderately non-polarSoluble in a range of organic solvents.
Predicted logP 3.5 - 4.5Favors partitioning into organic solvents from aqueous solutions.
Key Functional Groups Tertiary Amine, Carbamate, Phenyl RingAmine allows for pH-controlled extraction. Carbamate is a site for potential H-bonding.
pKa (of tertiary amine) ~9-10Enables switching between aqueous and organic solubility by adjusting pH.
Water Solubility LowFacilitates extraction into an immiscible organic solvent.

Solvent Selection: A Rationale-Driven Approach

The choice of solvent is the most critical parameter in designing a successful extraction protocol. The ideal solvent should exhibit high solubility for 3-(Diethylamino)phenyl propylcarbamate while being immiscible with the initial sample matrix (typically aqueous).

Solvents for Liquid-Liquid Extraction (LLE)

For LLE from an aqueous matrix, a water-immiscible organic solvent is required. Given the target's moderate non-polarity, solvents of intermediate polarity are excellent starting points.

  • Dichloromethane (DCM): A versatile solvent with high solvating power for a wide range of organic compounds. Its density is greater than water, which can be advantageous for separation. However, it is a suspected carcinogen and should be handled with appropriate safety precautions.

  • Ethyl Acetate (EtOAc): A moderately polar solvent that is less toxic than DCM. It is a good choice for extracting compounds of intermediate polarity and is less dense than water.

  • Methyl tert-Butyl Ether (MTBE): A less polar alternative to diethyl ether with a lower tendency to form peroxides. It is a good solvent for extracting non-polar to moderately polar compounds.

  • Toluene: A non-polar aromatic solvent that can be effective for extracting hydrophobic compounds. Its higher boiling point can make it more difficult to remove post-extraction.

Solvents for Solid-Phase Extraction (SPE)

In SPE, the choice of solvent is critical for both conditioning the sorbent and eluting the analyte. For a non-polar compound like 3-(Diethylamino)phenyl propylcarbamate, a reversed-phase sorbent (e.g., C18 or a polymeric sorbent) is typically used.

  • Conditioning Solvents: Methanol or acetonitrile are commonly used to activate the C18 stationary phase, followed by water or a buffer to prepare the column for sample loading.

  • Elution Solvents: The elution solvent should be strong enough to desorb the analyte from the stationary phase. A gradient of increasing organic solvent (e.g., methanol or acetonitrile in water) is often employed to first wash away more polar impurities, followed by a higher concentration of the organic solvent to elute the target compound. Acetone can also be a powerful elution solvent for carbamates.[3]

Experimental Protocols

Protocol 1: pH-Modulated Liquid-Liquid Extraction (LLE)

This protocol leverages the basicity of the tertiary amine to achieve a clean separation from neutral and acidic impurities.

Objective: To isolate 3-(Diethylamino)phenyl propylcarbamate from an aqueous solution.

Materials:

  • Aqueous sample containing 3-(Diethylamino)phenyl propylcarbamate

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH) or a saturated solution of Sodium Bicarbonate (NaHCO₃)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • pH paper or a calibrated pH meter

  • Rotary evaporator

Procedure:

  • Initial Extraction (Free Base):

    • Ensure the aqueous sample is at a pH > 10 by adding 1 M NaOH dropwise. This converts the protonated amine to its free base form, maximizing its solubility in the organic solvent.

    • Transfer the basified aqueous sample to a separatory funnel.

    • Add an equal volume of DCM or EtOAc.

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

    • Allow the layers to separate completely.

    • Drain the organic layer (bottom layer for DCM, top layer for EtOAc) into a clean flask.

    • Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent two more times to ensure complete recovery. Combine all organic extracts.

  • Acidic Wash (Back-Extraction):

    • Combine the organic extracts in the separatory funnel.

    • Add an equal volume of 1 M HCl.

    • Shake vigorously for 1-2 minutes. The target compound will be protonated and move into the aqueous layer, leaving non-basic organic impurities in the organic phase.

    • Separate the layers and collect the aqueous (acidic) layer. The organic layer can be discarded.

    • Repeat the wash of the organic layer with fresh 1 M HCl to ensure complete transfer of the amine. Combine the aqueous extracts.

  • Liberation and Re-extraction:

    • Transfer the combined acidic aqueous extracts to a clean separatory funnel.

    • Slowly add 1 M NaOH or saturated NaHCO₃ solution until the pH is > 10. This will convert the amine salt back to the free base.

    • Add a fresh portion of DCM or EtOAc.

    • Shake vigorously and allow the layers to separate.

    • Collect the organic layer.

    • Repeat the extraction of the aqueous layer twice more with fresh organic solvent. Combine the organic extracts.

  • Final Work-up:

    • Wash the combined organic extracts with an equal volume of brine to remove any residual water.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent.

    • Remove the solvent using a rotary evaporator to yield the isolated 3-(Diethylamino)phenyl propylcarbamate.

dot ```dot graph LLE_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];

A [label="Aqueous Sample (pH > 10)"]; B [label="Extract with\nDCM or EtOAc"]; C [label="Combined Organic\nExtracts (Free Base)"]; D [label="Wash with\n1M HCl"]; E [label="Aqueous Layer\n(Protonated Amine)"]; F [label="Adjust pH > 10\nwith NaOH"]; G [label="Re-extract with\nDCM or EtOAc"]; H [label="Final Organic\nExtract"]; I [label="Dry and Evaporate"]; J [label="Isolated Product"]; K [label="Aqueous Waste"]; L [label="Organic Impurities"];

A -> B; B -> C; B -> K [label="to waste"]; C -> D; D -> E; D -> L [label="to waste"]; E -> F; F -> G; G -> H; G -> K [label="to waste"]; H -> I; I -> J; }

Sources

Application Note: Kinetic Characterization of 3-(Diethylamino)phenyl Propylcarbamate in Serine Hydrolase Inhibition Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of drug development and enzymology, carbamate derivatives are highly valued for their ability to modulate serine hydrolases, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1]. 3-(Diethylamino)phenyl propylcarbamate is a specialized compound featuring a diethylamino-phenyl moiety designed to anchor into the enzyme's active site gorge, paired with a propylcarbamate warhead.

Unlike standard non-covalent inhibitors that maintain a rapid dynamic equilibrium, carbamates act as pseudo-irreversible inhibitors [2]. The causality of this inhibition is rooted in the enzyme's own catalytic machinery. The catalytic serine residue (e.g., Ser200 in human AChE) mounts a nucleophilic attack on the carbonyl carbon of the carbamate[2]. This reaction expels the leaving group (3-diethylaminophenol) and yields a covalently carbamylated enzyme intermediate[3]. Because the spontaneous hydrolysis of this covalent bond (decarbamoylation) is exceptionally slow compared to the natural deacetylation process, the enzyme is effectively paralyzed for an extended duration[4].

Consequently, traditional IC50​ determinations are fundamentally flawed for this compound; the apparent potency will artificially inflate as pre-incubation time increases[1]. To achieve scientific integrity, researchers must evaluate this compound using time-dependent kinetic assays to determine the maximal inactivation rate ( kinact​ ) and the inhibitor dissociation constant ( KI​ ), followed by reversibility assays to measure the decarbamoylation rate ( k3​ ).

Mechanism E Free Enzyme (AChE/BChE) EI Reversible Complex (E·I) E->EI k1 I 3-(Diethylamino)phenyl propylcarbamate I->EI k1 EI->E k-1 EI->I k-1 E_Carb Carbamylated Enzyme (Covalent E-Carb) EI->E_Carb k2 (Carbamylation) LG Leaving Group (3-diethylaminophenol) EI->LG Expulsion Regen Regenerated Enzyme E_Carb->Regen k3 (Decarbamoylation)

Figure 1: Pseudo-irreversible inhibition mechanism of carbamates on serine hydrolases.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every critical step includes an internal control to rule out false positives (e.g., enzyme denaturation) or false negatives (e.g., rapid inhibitor degradation).

Protocol A: Time-Dependent Inhibition Assay (Modified Ellman’s Method)

Purpose: To quantify the covalent modification kinetics ( kinact​ and KI​ ) of 3-(Diethylamino)phenyl propylcarbamate. Causality: By varying the pre-incubation time before adding the substrate (Acetylthiocholine, ATCh), we capture the progressive accumulation of the carbamylated enzyme. Ellman's reagent (DTNB) reacts with the cleaved thiocholine to produce a quantifiable yellow chromophore (412 nm).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (0.1 M sodium phosphate, pH 8.0). Prepare a 10 mM stock of 3-(Diethylamino)phenyl propylcarbamate in 100% anhydrous DMSO.

  • Enzyme Equilibration: Dilute AChE/BChE in assay buffer containing 0.1% BSA (to prevent surface adsorption).

  • Pre-Incubation Matrix: In a 96-well microplate, mix the enzyme with 5 different concentrations of the inhibitor (ranging from 0.1x to 10x the estimated IC50​ ). Maintain the final DMSO concentration at exactly 1% across all wells.

  • Time-Course Sampling: Allow the enzyme-inhibitor mixtures to incubate at 25°C. At precise intervals ( t = 0, 5, 10, 15, 20, 30 minutes), transfer a 50 µL aliquot to a reading plate.

  • Reaction Initiation: Immediately add 50 µL of a substrate-chromogen mix (final concentrations: 0.5 mM ATCh, 0.3 mM DTNB) to the aliquot.

  • Kinetic Read: Monitor absorbance at 412 nm continuously for 3 minutes to determine the initial velocity ( vi​ ) of the residual active enzyme.

Self-Validation & System Suitability:

  • Linearity Control: The uninhibited enzyme (DMSO vehicle only) must exhibit a linear reaction rate ( R2>0.99 ) over the 3-minute read. If non-linear, substrate depletion is occurring.

  • Spontaneous Hydrolysis Control: A well containing ATCh, DTNB, and buffer (no enzyme) must be subtracted from all reads to account for non-enzymatic thiocholine release.

Protocol B: Jump-Dilution Assay for Decarbamoylation Kinetics

Purpose: To definitively prove that 3-(Diethylamino)phenyl propylcarbamate is a pseudo-irreversible (not strictly irreversible) inhibitor by measuring the spontaneous regeneration of the enzyme ( k3​ )[4]. Causality: A massive dilution forces the free inhibitor concentration well below its KI​ . This arrests the forward carbamylation reaction ( k2​ ), allowing the slow, spontaneous hydrolysis of the covalent bond ( k3​ ) to be monitored in isolation[4].

Workflow Step1 1. Saturation Phase Incubate Enzyme + Inhibitor at 10x IC50 (Ensure >90% carbamylation) Step2 2. Verification Step Sample aliquot to confirm <10% residual activity Step1->Step2 Step3 3. Jump-Dilution Rapid 100-fold dilution into Buffer + Substrate + DTNB Step2->Step3 Step4 4. Continuous Monitoring Measure Absorbance (412 nm) continuously for 2 to 4 hours Step3->Step4 Step5 5. Kinetic Fitting Fit recovery curve to integrated rate equation to extract k_react Step4->Step5

Figure 2: Jump-dilution workflow for isolating the decarbamoylation rate constant.

Step-by-Step Methodology:

  • Saturation: Incubate AChE with a highly concentrated dose of 3-(Diethylamino)phenyl propylcarbamate (e.g., 100 µM) for 60 minutes to ensure >90% enzyme inactivation.

  • Jump-Dilution: Rapidly transfer 1 µL of the inhibited enzyme mixture into 99 µL of recovery buffer (containing 1 mM ATCh and 0.5 mM DTNB).

  • Extended Monitoring: Read the absorbance at 412 nm every 2 minutes for up to 4 hours. The curve will initially be flat (inhibited) and gradually curve upward as the enzyme regenerates and begins cleaving the substrate.

Self-Validation & System Suitability:

  • Dilution Integrity Control: A mock-inhibited enzyme (incubated with DMSO only) must be subjected to the exact same 100-fold dilution. Its activity must remain stable over the 4-hour window, proving the dilution process does not denature the protein.

  • Irreversible Control: An undiluted aliquot of the inhibited enzyme must remain <10% active for the duration of the assay, proving that recovery in the main well is strictly due to the dilution shift.

Data Presentation & Kinetic Parameter Analysis

To properly benchmark 3-(Diethylamino)phenyl propylcarbamate, the raw absorbance data must be transformed into standard kinetic constants. The pseudo-first-order rate constant ( kobs​ ) is derived from the natural log of residual activity versus pre-incubation time. These values are then plotted against inhibitor concentration to extract kinact​ and KI​ .

Table 1: Quantitative Data Framework for Carbamate Kinetic Evaluation

Kinetic ParameterDefinition / CausalityDerivation FormulaExpected Range for Aryl Carbamates
IC50​ (Apparent) Concentration yielding 50% inhibition at a fixed time point.Dose-response curve fit (e.g., 4-parameter logistic).0.1 µM – 50 µM (Highly dependent on pre-incubation time).
KI​ Dissociation constant of the reversible Michaelis complex ( E⋅I ).Non-linear regression of kobs​ vs. [I] .1 µM – 100 µM. Lower values indicate higher initial affinity.
kinact​ Maximum rate of covalent carbamylation ( k2​ ).Asymptote of the kobs​ vs. [I] plot. 0.05−0.5 min−1 . Defines the speed of the warhead.
kinact​/KI​ Bimolecular rate constant; the ultimate measure of inhibitor efficiency. kinact​÷KI​ 103−105 M−1min−1 .
k3​ ( kreact​ ) Rate of spontaneous decarbamoylation (enzyme regeneration).Fit of jump-dilution curve to: P=vs​t+k3​(v0​−vs​)​(1−e−k3​t) 0.001−0.05 min−1 . Translates to a half-life ( t1/2​ ) of hours to days.

Note: The structural bulk of the propylcarbamate group significantly influences k3​ . Larger carbamoyl groups generally result in slower decarbamoylation rates, prolonging the therapeutic or inhibitory window[4].

References

  • [1] Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase | Journal of Medicinal Chemistry - ACS Publications. acs.org.

  • [3] Pseudo-irreversible butyrylcholinesterase inhibitors: Structure-activity relationships, computational and crystallographic study of the N-dialkyl O-arylcarbamate warhead - PubMed. nih.gov.

  • [2] Kinetics of Torpedo californica acetylcholinesterase inhibition by bisnorcymserine and crystal structure of the complex with its leaving group | Biochemical Journal | Portland Press. portlandpress.com.

  • [4] Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC. nih.gov.

Sources

Application Notes and Protocols: 3-(Diethylamino)phenyl propylcarbamate for Intravenous Injection

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: These application notes are for research and informational purposes only. They are based on established principles of pharmaceutical formulation and analytical chemistry. The compound "3-(Diethylamino)phenyl propylcarbamate" is not a widely documented chemical entity. Therefore, the information presented herein is based on an assumed chemical structure and hypothetical physicochemical properties. All protocols must be adapted and validated for specific experimental conditions and regulatory requirements.

Introduction

The carbamate functional group is a cornerstone in medicinal chemistry, valued for its chemical stability and its role in modulating drug-target interactions.[1] Carbamate-containing molecules are integral to a range of approved therapeutics.[1] The development of a novel carbamate derivative, such as 3-(Diethylamino)phenyl propylcarbamate, for intravenous (IV) administration necessitates a robust and systematic formulation strategy. This is particularly crucial for compounds that may exhibit poor aqueous solubility, a common trait for molecules with lipophilic characteristics.[2][3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 3-(Diethylamino)phenyl propylcarbamate for intravenous injection. It encompasses pre-formulation studies, formulation development, analytical method development, and quality control protocols. The causality behind experimental choices is explained to provide a deeper understanding of the formulation process.

For the purpose of these application notes, the chemical structure of 3-(Diethylamino)phenyl propylcarbamate is assumed to be as follows:

Assumed Structure of 3-(Diethylamino)phenyl propylcarbamate

Pre-formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)

Pre-formulation studies are the foundation for developing a stable, safe, and effective dosage form.[5][6][7][8][9] These investigations aim to elucidate the physicochemical properties of the API, which in turn guide the selection of appropriate excipients and manufacturing processes.[7][8]

Physicochemical Properties

A thorough characterization of the physical and chemical properties of 3-(Diethylamino)phenyl propylcarbamate is the first critical step.

PropertyHypothetical ValueSignificance for IV Formulation
Molecular Weight 278.38 g/mol Influences diffusion and membrane transport.
LogP (o/w) 3.5Indicates high lipophilicity and likely poor water solubility, necessitating solubilization strategies.[2]
pKa 9.2 (tertiary amine)The basic nature of the diethylamino group allows for salt formation to potentially improve solubility. pH adjustment of the formulation will be critical for solubility and stability.
Aqueous Solubility < 0.1 mg/mL at pH 7.4Confirms the need for solubility enhancement techniques for IV administration.[3][4]
Melting Point 85-90 °CProvides information on the solid-state properties and may influence the choice of sterilization method.
Polymorphism To be determinedDifferent polymorphic forms can have different solubilities and stabilities.[9]
Protocol: Solubility Profile Determination

Objective: To determine the solubility of 3-(Diethylamino)phenyl propylcarbamate in various aqueous and non-aqueous media to inform formulation strategy.

Materials:

  • 3-(Diethylamino)phenyl propylcarbamate

  • Water for Injection (WFI)

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 4.0, 7.4, 9.0)

  • Common co-solvents: Propylene Glycol, Ethanol, Polyethylene Glycol 400 (PEG 400)[10]

  • Surfactants: Polysorbate 80, Solutol® HS 15

  • Shaking incubator, analytical balance, HPLC-UV system, centrifuge, pH meter.

Procedure:

  • Add an excess amount of the API to a known volume of each solvent in separate vials.

  • Equilibrate the samples in a shaking incubator at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure saturation.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate mobile phase.

  • Quantify the amount of dissolved API using a validated HPLC-UV method.

Protocol: Excipient Compatibility Studies

Objective: To assess the compatibility of the API with potential excipients to be used in the final formulation.

Procedure:

  • Prepare binary mixtures of the API with each selected excipient (e.g., co-solvents, surfactants, buffers) in a 1:1 or 1:5 ratio.

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature.

  • At predetermined time points (e.g., 1, 2, and 4 weeks), analyze the samples by HPLC for the appearance of new peaks (degradants) and any change in the physical appearance.

  • A significant change in the purity or appearance of the API in the presence of an excipient indicates incompatibility.

Formulation Development for Intravenous Injection

Given the hypothetical lipophilic nature of 3-(Diethylamino)phenyl propylcarbamate, the primary challenge is to achieve and maintain its solubility in an aqueous vehicle suitable for intravenous administration.[2][10][11]

Solubilization Strategies

Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs.[3][4][12][13]

  • Co-solvency: The use of water-miscible organic solvents can increase the solubility of lipophilic drugs.[10] Common co-solvents for parenteral formulations include propylene glycol and ethanol.[14]

  • Surfactant Solubilization (Micellar Systems): Surfactants form micelles in aqueous solutions above their critical micelle concentration, creating a hydrophobic core where lipophilic drugs can be encapsulated.[14][15] Polysorbate 80 is a widely used surfactant in parenteral formulations.[11]

  • pH Adjustment: The tertiary amine in the assumed structure of 3-(Diethylamino)phenyl propylcarbamate can be protonated at acidic pH, forming a more water-soluble salt. However, the final formulation pH must be compatible with physiological conditions to avoid injection site irritation.[8]

  • Complexation: Cyclodextrins can form inclusion complexes with lipophilic drugs, increasing their apparent solubility.[16]

Proposed Formulation Approaches

Based on the pre-formulation data, two potential formulation approaches are proposed:

Approach A: Co-solvent and pH Adjustment

This approach leverages the basicity of the API and the use of a co-solvent system.

ComponentFunctionProposed Concentration Range
3-(Diethylamino)phenyl propylcarbamateActive Pharmaceutical Ingredient1 - 10 mg/mL
Propylene GlycolCo-solvent20 - 40% v/v
Citric Acid/Sodium CitrateBuffering AgentTo adjust pH to 4.5 - 5.5
Sodium ChlorideTonicity Adjusting AgentTo achieve isotonicity (280-300 mOsm/kg)
Water for Injection (WFI)Vehicleq.s. to 100%

Approach B: Surfactant-based Micellar Formulation

This approach utilizes a non-ionic surfactant to create a micellar solution.

ComponentFunctionProposed Concentration Range
3-(Diethylamino)phenyl propylcarbamateActive Pharmaceutical Ingredient1 - 10 mg/mL
Polysorbate 80Solubilizing Agent/Surfactant5 - 15% w/v
Phosphate BufferBuffering AgentTo maintain pH around 7.0 - 7.4
Sodium ChlorideTonicity Adjusting AgentTo achieve isotonicity (280-300 mOsm/kg)
Water for Injection (WFI)Vehicleq.s. to 100%
Experimental Workflow for Formulation Development

Formulation_Development_Workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Optimization cluster_characterization Characterization & Stability API_Char API Characterization (Solubility, pKa, LogP) Solubilization Solubilization Screening (Co-solvents, Surfactants, pH) API_Char->Solubilization Excipient_Compat Excipient Compatibility Studies Excipient_Selection Excipient Selection & Concentration Optimization Excipient_Compat->Excipient_Selection Solubilization->Excipient_Selection Prototype_Dev Prototype Formulation Development Excipient_Selection->Prototype_Dev Physico_Chem_Test Physicochemical Testing (pH, Osmolality, Viscosity) Prototype_Dev->Physico_Chem_Test Stability_Test Short-term Stability Testing Physico_Chem_Test->Stability_Test

Caption: Workflow for the development of an intravenous formulation.

Analytical Methods for Quality Control

Robust analytical methods are essential to ensure the quality, potency, and safety of the final drug product.[17]

Protocol: Stability-Indicating HPLC Assay

Objective: To develop and validate a stability-indicating HPLC method for the quantification of 3-(Diethylamino)phenyl propylcarbamate and its degradation products. A stability-indicating method is crucial for accurately measuring the active ingredient without interference from impurities or degradants.[18][19][20]

Instrumentation and Conditions (Hypothetical):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a DAD detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Elution: A time-based gradient from a higher proportion of mobile phase A to a higher proportion of mobile phase B to ensure separation of the API from potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (to be determined by UV scan of the API).

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.[20]

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours.

  • Photostability: Expose the sample to light according to ICH Q1B guidelines.

The method is considered stability-indicating if the degradation products are well-resolved from the parent API peak.

Protocol: Particulate Matter Testing

Objective: To ensure the formulation is free from visible and sub-visible particulate matter as required for parenteral products.

Procedure:

  • Visible Particles: Visually inspect each vial against a black and white background. The solution should be clear and free from any visible particles.

  • Sub-visible Particles: Use a light obscuration particle count test (e.g., as per USP <788>) to quantify the number of particles of ≥10 µm and ≥25 µm. The formulation must meet the pharmacopeial limits.

Sterilization and Depyrogenation

Parenteral products must be sterile and pyrogen-free to ensure patient safety.[1][21][22]

Sterilization Method Selection

The choice of sterilization method depends on the stability of the formulation.

  • Terminal Sterilization: This is the preferred method.[22] Autoclaving (steam sterilization) at 121°C for 15 minutes is a common approach.[21][23] However, the thermal stability of 3-(Diethylamino)phenyl propylcarbamate and the excipients must be evaluated.

  • Aseptic Filtration: If the formulation is heat-labile, sterilization by filtration through a 0.22 µm filter into a sterile container under aseptic conditions is necessary.[21]

Sterilization_Decision_Tree decision decision process process outcome outcome Start Start: Final Formulated Product Heat_Stable Is the formulation heat-stable? Start->Heat_Stable Terminal_Sterilization Terminal Sterilization (Autoclaving) Heat_Stable->Terminal_Sterilization Yes Aseptic_Filtration Aseptic Filtration (0.22 µm filter) Heat_Stable->Aseptic_Filtration No QC_Testing Final QC Testing (Sterility, Endotoxins) Terminal_Sterilization->QC_Testing Aseptic_Filtration->QC_Testing Release Product Release QC_Testing->Release

Caption: Decision tree for selecting a sterilization method.

Pyrogen and Endotoxin Testing

Pyrogens are fever-inducing substances, with bacterial endotoxins being the most common.[24]

  • Rabbit Pyrogen Test (RPT): This in vivo test involves injecting the product into rabbits and monitoring for a temperature increase.[24][25][26]

  • Bacterial Endotoxin Test (BET) or Limulus Amebocyte Lysate (LAL) Test: This is a more common in vitro test for detecting endotoxins from Gram-negative bacteria.

The final formulation must comply with the endotoxin limits specified in the relevant pharmacopeia (e.g., USP <85>).

Stability Testing

A comprehensive stability testing program is required to establish the shelf-life of the intravenous formulation.[18][19]

Protocol: Long-Term and Accelerated Stability Studies

Objective: To evaluate the physical and chemical stability of the 3-(Diethylamino)phenyl propylcarbamate intravenous formulation over time under various storage conditions.

Storage Conditions (as per ICH Q1A(R2)):

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Testing Schedule:

  • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Accelerated: 0, 3, and 6 months.

Parameters to be Monitored:

  • Physical Appearance: Color, clarity, and presence of particulate matter.

  • pH

  • Assay of API: Using the validated stability-indicating HPLC method.

  • Degradation Products/Impurities: Quantification of any new peaks observed in the HPLC chromatogram.

  • Sterility

  • Endotoxin Levels

Conclusion

The successful development of an intravenous formulation of 3-(Diethylamino)phenyl propylcarbamate hinges on a thorough understanding of its physicochemical properties and a systematic approach to formulation design. The protocols and guidelines presented in these application notes provide a framework for researchers to navigate the challenges associated with formulating a potentially lipophilic carbamate compound for parenteral administration. By focusing on solubility enhancement, excipient compatibility, and robust analytical and quality control measures, a safe, stable, and effective intravenous product can be developed.

References

  • ResearchGate. (n.d.). Carbamate–drug conjugates in drug delivery: structural and mechanistic considerations | Request PDF.
  • Slideshare. (n.d.). Sterilization methods of parenterals | PPT.
  • Grifols. (2018, October 2). Terminal Sterilization for Parenteral Drugs: Finding the Right CDMO Partner.
  • Preprints.org. (2025, November 8). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs.
  • Pharmaceutical Technology. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations.
  • Scribd. (n.d.). Sterilization Methods of Parenterals | PDF | Sterilization (Microbiology) | Ionizing Radiation.
  • Nucro-Technics. (2024, November 10). USP 151: Pyrogen Test.
  • YouTube. (2024, July 23). Methods of Sterilization (Parenteral Dosage Forms) - Pharmaceutics.
  • Google Patents. (n.d.). US5085864A - Injectable formulation for lipophilic drugs.
  • United States Pharmacopeia. (2025, December 16). Pyrogen Test - General Chapters - USP 2025.
  • National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs - PMC.
  • PubMed. (2024, November 15). Solubilization techniques used for poorly water-soluble drugs.
  • Sigma-Aldrich. (n.d.). Pyrogen Testing Methods.
  • American Pharmaceutical Review. (2017, April 30). Advanced Pyrogen Testing.
  • Pharma Excipients. (2022, June 11). Injectable Formulations of Poorly Water-Soluble Drugs.
  • Sigma-Aldrich. (n.d.). Pyrogen Testing Methods.
  • Lubrizol. (2022, March 29). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
  • Google Patents. (n.d.). WO2002013870A2 - Formulation for administering therapeutic lipophilic molecules.
  • Benchchem. (n.d.). Application Note: HPLC-MS/MS Protocol for Carbamate Analysis.
  • MDPI. (2022, August 23). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • MDPI. (2022, August 8). Lipomics: A Potential Carrier for the Intravenous Delivery of Lipophilic and Hydrophilic Drugs.
  • PubMed. (2012, September 15). Intravenous dosing conditions may affect systemic clearance for highly lipophilic drugs: implications for lymphatic transport and absolute bioavailability studies.
  • SciSpace. (n.d.). Preformulation Studies: An Integral Part of Formulation Design.
  • American Association of Pharmaceutical Scientists. (n.d.). Emerging Excipients in Parenteral Medications.
  • Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides | PDF | High Performance Liquid Chromatography.
  • BS Publications. (n.d.). Preformulation Studies.
  • Waters. (n.d.). Waters Alliance System for Carbamate Analysis Method Guide.
  • ResearchGate. (n.d.). New HPLC Method to Determine Ethyl Carbamate in Alcoholic Beverages Using Fluorescence Detection | Request PDF.
  • Pharmaffiliates. (2025, November 12). What Are Pre-Formulation Studies? Purpose, Process & Importance.
  • Quest Journals. (n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review.
  • IntechOpen. (2023, February 23). Preformulation Studies: A Versatile Tool in Formulation Design.
  • Open Science Journal of Pharmacy and Pharmacology. (2015, July 20). Excipients Use in Parenteral and Lyophilized Formulation Development.
  • SciSpace. (n.d.). Emulsion forming drug delivery system for lipophilic drugs.
  • K K Wagh College of Pharmacy, Nashik. (n.d.). Pre-formulation Studies.
  • Kinam Park. (n.d.). Assay and Stability Testing.
  • International Journal of Pharmaceutical Sciences and Research. (2019, April 1). DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD: A REVIEW.
  • AmbioPharm. (n.d.). What is a stability indicating method? | Peptide Testing.
  • Academia.edu. (2015, July 20). Excipients Use in Parenteral and Lyophilized Formulation Development.
  • SciSpace. (n.d.). Development and Validation of Stability-Indicating Assay Method by UPLC for a Fixed Dose Combination of Atorvastatin and Ezetimibe.

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3-(Diethylamino)phenyl propylcarbamate tissue distribution study methodology

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Methodology for Determining the Tissue Distribution of 3-(Diethylamino)phenyl propylcarbamate

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust methodology for a preclinical tissue distribution study of a novel small molecule, using 3-(Diethylamino)phenyl propylcarbamate as a representative carbamate compound. Tissue distribution studies are a critical component of the Absorption, Distribution, Metabolism, and Excretion (ADME) characterization required for new drug applications.[1][2] This guide outlines a dual-pronged approach employing Quantitative Whole-Body Autoradiography (QWBA) for a broad, visual assessment of distribution patterns and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for precise quantification in specific tissues of interest. We will detail the causality behind experimental choices, provide step-by-step protocols, and discuss data interpretation, adhering to principles outlined in regulatory guidelines.[3][4][5]

Introduction: The Rationale for Tissue Distribution Studies

Understanding the journey of a drug candidate through the body is fundamental to predicting its efficacy and safety.[6] While plasma pharmacokinetics (PK) provides essential data on drug concentration in circulation, it does not fully describe the drug's concentration at its target site of action or reveal potential accumulation in off-target organs, which could lead to toxicity.[7][8] Tissue distribution studies bridge this gap by elucidating where a drug goes, which organs it favors, how long it remains, and whether it penetrates critical biological barriers.[9]

This application note presents a validated framework for assessing the tissue distribution of a small molecule like 3-(Diethylamino)phenyl propylcarbamate. The proposed strategy integrates two gold-standard techniques:

  • Quantitative Whole-Body Autoradiography (QWBA): A powerful imaging technique that provides a comprehensive, semi-quantitative visual map of the distribution of a radiolabeled drug throughout the entire body over time.[1][10] It is invaluable for identifying potential "hot spots" of accumulation that may not have been predicted.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific analytical method used for the definitive quantification of the parent drug and its key metabolites in homogenized tissue samples.[11][12] This provides the precise concentration data needed for detailed pharmacokinetic modeling.

By combining these approaches, researchers can generate a complete and regulatory-compliant data package to inform critical decisions in the drug development process.[1][5]

Pre-Study Considerations: Designing a Validated Study

A successful tissue distribution study begins with a well-conceived strategy. The choices made at this stage directly impact the quality and interpretability of the data.

Radiolabeling Strategy

For QWBA and for use as an internal standard during LC-MS/MS method development, a radiolabeled version of the test compound is required.[2][7] Carbon-14 (¹⁴C) is typically preferred due to its long half-life and the lower probability of altering the compound's physicochemical properties.

Causality: The position of the radiolabel is critical. It must be placed on a metabolically stable part of the molecule. For 3-(Diethylamino)phenyl propylcarbamate, labeling the phenyl ring with ¹⁴C is a sound strategy. Carbamate ester linkages can be susceptible to hydrolysis by esterases, and the N-diethyl and propyl groups can undergo oxidative metabolism.[13] A label on these labile positions could be cleaved, leading to an inaccurate representation of the distribution of the parent compound and its primary metabolites.

Animal Model Selection

The choice of animal species is governed by biological relevance and regulatory requirements.[14] Rodents, such as the Sprague-Dawley or Wistar rat, are most commonly used for initial tissue distribution studies due to their well-characterized physiology, ease of handling, and historical acceptance by regulatory agencies like the FDA.[5][14][15]

Causality: The study should use healthy, young adult animals of a single sex (typically male, to avoid the cyclical hormonal effects of the female estrous cycle) to ensure consistency and reduce variability in the data. All animals must be acclimatized to the facility for a minimum of one week before the study commences to minimize stress-induced physiological changes.

Dose and Route of Administration

The route of administration should ideally mimic the intended clinical route.[3] For this protocol, we will describe both an intravenous (IV) bolus and an oral gavage (PO) administration.

  • IV Administration: Bypasses absorption and provides a direct measure of the drug's distribution profile.

  • PO Administration: Provides a more complete ADME picture, accounting for first-pass metabolism and bioavailability.

The dose selected should be pharmacologically relevant but low enough to be in the linear pharmacokinetic range and not cause acute toxicity. A single dose level is typically sufficient for a tissue distribution study.

Experimental Workflow and Protocols

The overall experimental process is a multi-stage workflow that requires careful coordination.

G cluster_prep Phase 1: Preparation & Dosing cluster_sampling Phase 2: Sample Collection cluster_analysis Phase 3: Analysis cluster_qwba Quantitative Whole-Body Autoradiography cluster_lcms LC-MS/MS Quantification cluster_data Phase 4: Data Integration A Select & Acclimatize Animal Models (e.g., Sprague-Dawley Rats) B Prepare Dosing Formulation ([14C]-Labeled Compound) A->B C Administer Single Dose (IV or PO) B->C D Collect Samples at Pre-defined Time Points (e.g., 0.5, 2, 8, 24h) C->D E Terminal Anesthesia & Blood Collection D->E F Tissue Excision / Carcass Freezing E->F G QWBA Branch F->G H LC-MS/MS Branch F->H I Cryosectioning of Frozen Carcass G->I M Homogenize Excised Tissues H->M J Expose Sections to Phosphor Imaging Plate I->J K Image Analysis & Radioactivity Quantification J->K L Generate Tissue Distribution Maps K->L Q Integrate Visual & Quantitative Data L->Q N Sample Extraction (e.g., Protein Precipitation) M->N O LC-MS/MS Analysis N->O P Calculate Drug Conc. (ng/g tissue) O->P P->Q R Calculate Tissue:Plasma Ratios Q->R S Final Report Generation R->S

Figure 1: Overall experimental workflow for the tissue distribution study.

Protocol 1: Animal Dosing and Sample Collection
  • Animal Preparation: Fast animals overnight (approx. 12-16 hours) with free access to water before oral dosing to ensure more uniform absorption. Fasting is not required for IV dosing.

  • Dosing: Administer a single dose of [¹⁴C]-3-(Diethylamino)phenyl propylcarbamate formulated in an appropriate vehicle (e.g., saline with 5% DMSO) via the chosen route (IV or PO).

  • Time Points: Euthanize cohorts of animals (n=3 per time point) at specified times post-dose. Recommended time points: 0.5, 2, 8, 24, and 48 hours.

  • Blood Collection: Just prior to euthanasia, collect a terminal blood sample via cardiac puncture into tubes containing an anticoagulant (e.g., K₂EDTA). Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

  • For QWBA: Immediately after blood collection, freeze the entire animal carcass by immersion in a hexane/dry ice bath (-70°C). Store frozen carcasses at -80°C until sectioning.

  • For LC-MS/MS: Immediately after blood collection, perform a full necropsy. Dissect, weigh, and flash-freeze the following tissues in liquid nitrogen: brain, heart, lungs, liver, kidneys, spleen, muscle, fat, stomach, small intestine, and gonads. Store tissue samples at -80°C until homogenization.

Protocol 2: Quantitative Whole-Body Autoradiography (QWBA)

This protocol provides a high-level overview. QWBA is a specialized technique often performed by dedicated contract research organizations.[1][16]

  • Embedding: Embed the frozen carcass in a carboxymethylcellulose (CMC) block.

  • Sectioning: Mount the block in a large-format cryomicrotome. Collect thin (approx. 40 µm) sagittal sections of the entire animal onto adhesive tape.

  • Dehydration: Dehydrate the sections in a cryostat at -20°C for at least 48 hours to prevent chemiluminescence artifacts.

  • Exposure: Place the sections in a light-tight cassette with a phosphor imaging plate and a set of radiolabeled calibration standards. Expose for a duration determined by the dose and specific activity of the radiolabel (typically several days).

  • Imaging: Scan the imaging plate using a phosphor imager (e.g., Typhoon FLA series).

  • Analysis: Using specialized software, quantify the radioactivity in each organ and tissue by comparing the photostimulated luminescence signal to that of the calibration standards. This generates a quantitative color-coded image representing the concentration of total radioactivity.

Protocol 3: LC-MS/MS Quantification in Target Tissues
  • Tissue Homogenization:

    • Thaw the frozen tissue sample on ice.

    • Add a precise volume of cold homogenization buffer (e.g., 4 volumes of PBS to 1 part tissue weight).

    • Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout.

  • Sample Extraction (Protein Precipitation):

    • Pipette a known volume (e.g., 100 µL) of tissue homogenate into a microcentrifuge tube.

    • Add an internal standard (a stable isotope-labeled version of the analyte is ideal).

    • Add 3 volumes of cold acetonitrile.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solution (e.g., 100 µL of 50:50 water:acetonitrile).

  • LC-MS/MS Method:

    • LC Setup: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm). A binary gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a common starting point for carbamates.[17][18]

    • MS/MS Detection: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Optimize the detection using Multiple Reaction Monitoring (MRM) for the parent compound and internal standard.

      • Determine the precursor ion ([M+H]⁺) for 3-(Diethylamino)phenyl propylcarbamate.

      • Fragment the precursor ion and select the most stable and abundant product ions for quantification and qualification transitions.

  • Method Validation: The analytical method must be validated for each tissue matrix to ensure data integrity. Validation should assess linearity, accuracy, precision, limit of quantification (LOQ), selectivity, and matrix effects, following FDA or EMA guidelines.[3][5]

Data Presentation and Interpretation

QWBA Results

The primary output of a QWBA study is a series of images showing the distribution of radioactivity over time. These images reveal which tissues receive the highest concentrations of drug-related material and how quickly the material is cleared. This is critical for identifying potential target organs for toxicity and for understanding the compound's ability to cross biological barriers like the blood-brain barrier.

LC-MS/MS Quantitative Data

The LC-MS/MS analysis provides precise concentration data for the parent compound in each tissue. This data should be summarized in a clear, tabular format.

Table 1: Hypothetical Tissue Concentrations of 3-(Diethylamino)phenyl propylcarbamate (ng/g or ng/mL) Following a Single Oral Dose in Rats

Tissue0.5 hr2 hr8 hr24 hr48 hr
Plasma 850.51250.2650.8105.315.1
Brain 45.288.955.1
Heart 790.11100.5580.490.712.3
Lungs 1500.32100.81150.6180.225.6
Liver 5500.68900.14500.2750.998.4
Kidneys 4800.97500.43800.7620.185.2
Spleen 650.2980.6510.385.411.9
Muscle 350.7550.1280.945.8
Fat 950.41800.52500.31200.7500.1

This quantitative data can be used to calculate key parameters, such as the tissue-to-plasma concentration ratio (Kp), which provides a measure of the relative extent of tissue partitioning. High concentrations in the liver and kidneys, as shown in the hypothetical data, are common for xenobiotics as these are the primary organs of metabolism and excretion.[6] Accumulation in fat suggests the compound is lipophilic. Low brain concentrations suggest poor penetration of the blood-brain barrier.

Conclusion

The dual strategy of using QWBA for a comprehensive overview and LC-MS/MS for precise quantification provides a robust and scientifically sound methodology for determining the tissue distribution of 3-(Diethylamino)phenyl propylcarbamate. This approach yields a detailed understanding of the compound's in vivo disposition, fulfilling a critical data requirement for preclinical safety assessment and supporting the continued development of new therapeutic agents. The protocols and principles described herein are grounded in established scientific practices and align with the expectations of regulatory authorities.

References

  • QPS. (n.d.). Quantitative Whole-Body Autoradiography (QWBA). QPS. Retrieved from [Link]

  • Potter, C. (2014). Quantitative whole-body autoradiography: past, present and future. Bioanalysis. Retrieved from [Link]

  • Potter, C. (2014). Quantitative whole-body autoradiography: past, present and future. PubMed. Retrieved from [Link]

  • Solon, E. G., & Kraus, L. (2001). Quantitative whole-body autoradiography in the pharmaceutical industry. Survey results on study design, methods, and regulatory compliance. PubMed. Retrieved from [Link]

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  • Element. (2023). Quantitative Whole-body Autoradiography (QWBA) vs. Mass Balance Studies. Element. Retrieved from [Link]

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  • Ghosh, S., et al. (2022). Role of animal models in biomedical research: a review. PMC. Retrieved from [Link]

  • Yu, K., et al. (2003). A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. Analytical Chemistry. Retrieved from [Link]

  • Patsnap Synapse. (2025). How to select the right animal species for TK/PK studies? Patsnap Synapse. Retrieved from [Link]

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Troubleshooting & Optimization

resolving HPLC peak tailing for 3-(Diethylamino)phenyl propylcarbamate analysis

Author: BenchChem Technical Support Team. Date: April 2026

Subject: Resolving HPLC Peak Tailing for 3-(Diethylamino)phenyl propylcarbamate Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. We will dissect the exact physicochemical mechanisms causing peak tailing for 3-(Diethylamino)phenyl propylcarbamate, implement self-validating diagnostic workflows, and execute field-proven protocols to restore chromatographic integrity.

Mechanistic Deep Dive: The Causality of Peak Tailing

Q: Why does 3-(Diethylamino)phenyl propylcarbamate exhibit severe peak tailing in reversed-phase HPLC?

A: The root cause lies in the molecular structure of the analyte interacting with the stationary phase. 3-(Diethylamino)phenyl propylcarbamate contains a basic tertiary amine (the diethylamino group)[1].

In a perfectly ideal reversed-phase separation, retention is driven solely by non-specific hydrophobic interactions. However, standard silica-based columns contain residual, unreacted silanol groups (–Si–OH) on their surface. At a mobile phase pH above 3.0, these acidic silanols begin to ionize into negatively charged silanoxide ions (–Si–O⁻)[2].

Concurrently, at typical acidic to neutral mobile phase pH levels, the basic diethylamino group of your analyte becomes protonated, carrying a positive charge. This creates a highly energetic, secondary electrostatic (ion-exchange) interaction between the drug molecule and the silica support[3]. Because the desorption kinetics of this electrostatic binding are significantly slower than primary hydrophobic partitioning, a fraction of the analyte molecules is delayed on the column. This delayed elution manifests as an asymmetrical "tail" on the chromatogram[2].

Diagnostic Isolation: The Self-Validating System

Before altering your mobile phase chemistry, you must definitively prove that the tailing is caused by chemical interactions and not a physical degradation of your HPLC system.

Q: How can I definitively isolate silanol interactions from physical column voids or plumbing issues?

A: Execute the Neutral Marker Test . This is a self-validating protocol that relies on chemical exclusion. Neutral compounds cannot undergo electrostatic interactions with ionized silanols.

  • Prepare a standard solution of your target analyte alongside a neutral hydrophobic marker (e.g., Toluene or Uracil).

  • Inject the mixture using your current method.

  • Calculate the Peak Asymmetry Factor ( As​ ) for both peaks at 10% peak height ( As​=B/A )[2].

  • Validation Logic: If the neutral marker yields a perfectly symmetrical peak ( As​≈1.0 ) but the carbamate tails ( As​>1.5 ), you have confirmed a chemical issue (silanol interaction)[4]. If both peaks tail equally, you have a physical issue (e.g., a void at the head of the column or excessive extra-column dead volume)[4].

DiagnosticLogic Start Observe Peak Tailing for 3-(Diethylamino)phenyl propylcarbamate InjectNeutral Inject Neutral Marker (e.g., Toluene or Uracil) Start->InjectNeutral CheckNeutral Does the neutral marker tail? InjectNeutral->CheckNeutral Physical Physical Issue (Column Void, Extra-Column Volume) CheckNeutral->Physical Yes Chemical Chemical Issue (Silanol Secondary Interactions) CheckNeutral->Chemical No FixPhysical Replace Frits/Column, Minimize Tubing Length Physical->FixPhysical FixChemical Proceed to Chemical Resolution Workflow Chemical->FixChemical

Caption: Logical diagnostic workflow to differentiate physical from chemical HPLC peak tailing.

Actionable Experimental Protocols

Once chemical tailing is confirmed, implement the following protocols sequentially. Each protocol is designed to neutralize the electrostatic causality described in Section 1.

Protocol A: Mobile Phase Acidification (Silanol Protonation)

Causality: By dropping the mobile phase pH below 3.0, we force the equilibrium of the residual silanols back to their fully protonated, neutral state (–Si–OH), thereby eliminating the negative charge required for secondary interactions[5].

Step-by-Step Methodology:

  • Prepare the aqueous component of your mobile phase (e.g., HPLC-grade Water).

  • Add a robust buffering agent capable of buffering at low pH (e.g., 25 mM Potassium Phosphate). Note: Adequate buffer concentration is critical to mask residual ionic interactions[5].

  • Submerge a calibrated pH probe into the solution.

  • Titrate dropwise with Phosphoric Acid ( H3​PO4​ ) until the pH stabilizes at 2.5 .

  • Filter the buffer through a 0.2 µm membrane to remove particulates.

  • Equilibrate the column with at least 10 column volumes of the new mobile phase before injecting the sample.

  • Self-Validation: Re-inject the sample. An As​≤1.2 indicates successful silanol suppression.

Protocol B: Competitive Amine Masking

Causality: If your detector (e.g., Mass Spectrometer) requires volatile buffers (like acetate or formate) that buffer around pH 4.0–5.0, silanols will remain ionized. Instead of changing the pH, we introduce a highly basic, sterically small amine to competitively bind to and "block" the active silanol sites, shielding the larger carbamate analyte[3].

Step-by-Step Methodology:

  • Prepare your standard aqueous mobile phase buffer.

  • Add 10 mM to 25 mM Triethylamine (TEA) to the aqueous phase[5].

  • Critical Step: TEA is highly basic and will drastically raise the pH. You must re-adjust the pH back to your target value using your buffer's conjugate acid (e.g., Formic Acid).

  • Mix with your organic modifier (e.g., Acetonitrile) and run a blank gradient to establish baseline stability.

  • Self-Validation: Inject the sample. The competitive binding of TEA should sharpen the peak and reduce retention time slightly.

ChemicalWorkflow Chemical Chemical Tailing Confirmed Step1 Protocol A: Adjust Mobile Phase pH to < 3.0 Chemical->Step1 Eval1 Peak Asymmetry Factor (As) ≤ 1.2? Step1->Eval1 Step2 Protocol B: Add 10-25 mM Triethylamine (TEA) Eval1->Step2 No Success Method Validated (Optimal Peak Shape) Eval1->Success Yes Eval2 Peak Asymmetry Factor (As) ≤ 1.2? Step2->Eval2 Step3 Protocol C: Switch to Base-Deactivated Column Eval2->Step3 No Eval2->Success Yes Step3->Success

Caption: Step-by-step chemical troubleshooting workflow for resolving silanol-induced peak tailing.

Quantitative Strategy Comparison

To assist in method development, the following table summarizes the quantitative expectations and trade-offs of various mitigation strategies for basic amines.

Mitigation StrategyPhysicochemical MechanismPrimary AdvantagesCritical LimitationsExpected Asymmetry ( As​ )
Low pH (< 3.0) Protonates silanols (Si-OH), neutralizing negative charge.Simple, cost-effective, extends column life.May cause poor retention for highly polar, fully ionized amines.1.1 - 1.3
TEA Addition (10-25 mM) Competitively blocks active silanol sites.Highly effective for older "Type-A" silica columns[3].Suppresses MS ionization signals; requires column dedication.1.0 - 1.2
High pH (> 10.0) Deprotonates the tertiary amine, neutralizing the analyte.Maximizes retention and peak shape symmetry.Rapidly dissolves standard silica; requires specialized hybrid columns.1.0 - 1.1
Endcapped / Type-B Silica Steric protection and high-purity silica reduce active sites.Universal, MS-compatible, permanent solution[3].Higher initial consumable cost.1.0 - 1.2
Diagnostic FAQs

Q: I added TEA to my mobile phase, but my LC-MS sensitivity dropped drastically. Why? A: Triethylamine is an excellent silanol blocker, but it is also a highly basic, easily ionizable compound. In an electrospray ionization (ESI) source, TEA will monopolize the available charge, leading to severe ion suppression of your target carbamate. If using LC-MS, abandon Protocol B and switch to a high-purity, extensively endcapped "Type-B" silica column, which physically shields the silanols without requiring mobile phase additives[3].

Q: Can I just raise the pH to 10.0 to deprotonate the diethylamino group instead? A: Mechanistically, yes. If the amine is deprotonated, it loses its positive charge, completely eliminating the ion-exchange interaction with the silanols. However, standard silica dissolves rapidly at pH > 8.0. You must use a specialized polymer-based or hybrid-silica column designed for extreme pH stability to utilize this approach.

Q: My peak shape improves at lower pH, but retention time shifts between runs. What is failing? A: This indicates an unbuffered or poorly buffered system. When working near the pKa of the residual silanols (pH 3.5 - 4.5), minor fluctuations in pH will cause massive shifts in the ionization state of the column. Ensure your buffer concentration is between 25 mM and 50 mM to lock the pH in place and maintain a self-validating, robust environment[5].

References
  • Troubleshooting Peak Tailing in LC. scribd.com.[Link]

  • Fixing Peak Tailing in HPLC Analysis. scribd.com.[Link]

  • Peak Tailing in HPLC. elementlabsolutions.com.[Link]

  • HPLC Peak Tailing. axionlabs.com.[Link]

Sources

improving metabolic stability of 3-(Diethylamino)phenyl propylcarbamate in microsome assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for In Vitro ADME profiling. This guide is specifically tailored for researchers optimizing the metabolic stability of 3-(Diethylamino)phenyl propylcarbamate and its structural analogs in liver microsome assays.

As a carbamate-based compound featuring a tertiary amine, this molecule presents unique challenges in microsomal incubations due to its dual susceptibility to both cytochrome P450 (CYP450)-mediated oxidation and carboxylesterase (CES)-mediated hydrolysis [1].

Below, you will find our diagnostic workflows, structural optimization FAQs, and step-by-step assay protocols to help you identify and overcome metabolic liabilities.

Mechanistic Overview of Metabolic Liabilities

Before troubleshooting, it is critical to understand the specific enzymatic vulnerabilities of 3-(Diethylamino)phenyl propylcarbamate. The molecule has two primary metabolic "soft spots":

  • The Diethylamino Group: Highly susceptible to CYP450-mediated oxidative N-dealkylation at the α -carbon, leading to the formation of a secondary amine and acetaldehyde [2].

  • The Propylcarbamate Moiety: Susceptible to hydrolytic cleavage by microsomal carboxylesterases (e.g., CES1/CES2 in human liver microsomes), yielding 3-(diethylamino)phenol [1].

MetabolicPathways Parent 3-(Diethylamino)phenyl propylcarbamate CYP CYP450 Oxidation (+NADPH) Parent->CYP CES Carboxylesterase Hydrolysis (-NADPH) Parent->CES Metab1 Desethyl Metabolite (N-Dealkylation) CYP->Metab1 Major Metab3 Aliphatic Hydroxylation (Propyl chain) CYP->Metab3 Minor Metab2 3-(Diethylamino)phenol + Propylamine CES->Metab2 Major

Figure 1: Primary metabolic degradation pathways of 3-(Diethylamino)phenyl propylcarbamate in liver microsomes.

Troubleshooting Guide: Diagnosing the Source of Instability

If your compound exhibits rapid clearance (high intrinsic clearance, CLint​ ) in standard human or rat liver microsomes (HLM/RLM), you must first determine which enzyme class is responsible. Because CYPs require the cofactor NADPH and esterases do not, a controlled differential assay is the gold standard for diagnosis [3].

Step-by-Step Diagnostic Protocol
  • Prepare Microsomal Master Mix: Dilute liver microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Aliquot into Three Arms:

    • Arm A (Standard): Microsomes + Test Compound + NADPH (1 mM).

    • Arm B (Esterase Check): Microsomes + Test Compound + Buffer (NO NADPH).

    • Arm C (Inhibition Check): Microsomes + Test Compound + NADPH + 100 µM BNPP (Bis-p-nitrophenyl phosphate, a broad-spectrum esterase inhibitor).

  • Incubation: Pre-warm to 37°C for 5 minutes. Spike in 3-(Diethylamino)phenyl propylcarbamate to a final concentration of 1 µM (keep organic solvent 0.1% DMSO).

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Quench: Immediately add 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins. Centrifuge at 14,000 x g for 10 mins and analyze the supernatant via LC-MS/MS.

Data Interpretation Matrix
Arm A (+NADPH)Arm B (-NADPH)Arm C (+NADPH + BNPP)Diagnostic Conclusion & Next Steps
Unstable ( T1/2​ < 15 min)Stable ( T1/2​ > 60 min)Unstable ( T1/2​ < 15 min)CYP450-driven metabolism. The primary liability is likely N-dealkylation. Focus on modifying the diethylamino group.
Unstable Unstable Stable Esterase-driven hydrolysis. The propylcarbamate is being cleaved. Focus on steric shielding of the carbamate bond.
Unstable Unstable Unstable Dual liability or Chemical Instability. Check buffer stability (no microsomes). If stable in buffer, both CYP and CES are rapidly degrading the molecule.

Frequently Asked Questions (FAQs): Structural Optimization

Q: My diagnostic assay confirms that N-dealkylation of the diethylamino group is driving the high clearance. How can I chemically optimize this without losing target affinity? A: CYP450-mediated N-dealkylation initiates via hydrogen abstraction at the α -carbon (adjacent to the nitrogen), forming an unstable hemiaminal that spontaneously cleaves [2]. To improve stability, you must reduce the electron density of the nitrogen or sterically block the α -carbon.

  • Strategy 1 (Conformational Restriction): Replace the open-chain diethylamino group with a cyclic amine like pyrrolidine or piperidine. Cyclic amines are generally more resistant to ring-opening dealkylation than their acyclic counterparts.

  • Strategy 2 (Electronic Deactivation): Introduce electron-withdrawing groups. Replacing the ethyl groups with 2,2,2-trifluoroethyl groups significantly lowers the pKa of the amine and destabilizes the radical intermediate required for CYP oxidation.

  • Strategy 3 (Steric Shielding): Introduce methyl groups at the α -carbon (e.g., changing to a diisopropylamino group), which sterically hinders CYP access to the abstractable protons.

Q: The compound is rapidly degrading in the absence of NADPH. How do I stabilize the propylcarbamate moiety against esterases? A: Carbamates formed from primary or secondary amines (like your N-propylcarbamate) possess an acidic N-H proton. This allows for an E1cB elimination mechanism under physiological conditions, or rapid nucleophilic attack by the serine residue in the active site of carboxylesterases [1].

  • Strategy 1 (N,N-Disubstitution): Convert the secondary carbamate to a tertiary carbamate (e.g., N-methyl-N-propylcarbamate). The lack of an N-H proton prevents the E1cB mechanism and increases both chemical and enzymatic stability[1].

  • Strategy 2 (Ortho-Substitution): Add a bulky substituent (e.g., a methyl or chlorine group) on the phenyl ring at the ortho position relative to the carbamate oxygen. This creates a steric shield that physically blocks the esterase catalytic triad from accessing the carbonyl carbon.

OptimizationWorkflow Problem High Microsomal Clearance Branch1 CYP Liability (N-Dealkylation) Problem->Branch1 Branch2 CES Liability (Carbamate Hydrolysis) Problem->Branch2 Sol1 Cyclize to Pyrrolidine or Fluorinate U0001D6FC-carbon Branch1->Sol1 Sol2 N,N-Disubstitution or Ortho-steric bulk Branch2->Sol2

Figure 2: Logical decision tree for structural optimization based on assay diagnostics.

Frequently Asked Questions (FAQs): Assay Artifacts

Q: I optimized the structure, and it is now stable in human liver microsomes (HLM), but clearance is still extremely high in rat liver microsomes (RLM). Is this normal? A: Yes, profound species differences are common, particularly for carbamates and amides. Rodent plasma and liver microsomes possess significantly higher levels of carboxylesterase activity (specifically CES-like hydrolases) compared to humans. A compound that appears highly unstable in RLM might actually have an acceptable half-life in humans. We recommend validating RLM results against Human Liver Microsomes and considering dog or monkey microsomes as an intermediate predictive model [3].

Q: My LC-MS/MS signal for the parent compound is dropping, but I don't see any metabolites forming. What is happening? A: If clearance is observed without the appearance of the expected desethyl or phenolic metabolites, you are likely experiencing an assay artifact.

  • Non-Specific Binding (NSB): Highly lipophilic amines can bind non-specifically to the plastic walls of the incubation plate or to the microsomal lipid membrane itself. Solution: Add 0.1% BSA (Bovine Serum Albumin) to the incubation buffer to reduce free-drug partitioning into plastics, or switch to low-binding glass vials.

  • Poor Solubility: The compound may be precipitating out of the aqueous buffer over the 60-minute incubation. Solution: Ensure your final DMSO concentration is exactly 0.1% to 0.5%, and run a kinetic solubility assay in pH 7.4 phosphate buffer to confirm the compound is soluble at the 1 µM assay concentration.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at:[Link]

  • Yoganathan, S., et al. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(16), 4985. Available at:[Link]

  • Creative Bioarray. (n.d.). Microsomal Metabolic Stability Assay Protocols. Available at:[Link]

Technical Support Center: Preventing Degradation of 3-(Diethylamino)phenyl propylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical scientists and drug development professionals working with 3-(Diethylamino)phenyl propylcarbamate . As an organic compound containing a highly reactive carbamate ester linkage, this molecule is notoriously unstable during routine sample preparation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent analyte loss, ensure data integrity, and build self-validating experimental workflows.

Part 1: Mechanistic Overview of Degradation

Before troubleshooting, it is critical to understand why the molecule degrades. Carbamate pesticides and pharmaceuticals share a conserved structural vulnerability: the ester linkage of carbamic acid. This bond acts as a prime substrate for nucleophilic attack (by hydroxide ions) and enzymatic cleavage (by esterases).

degradation_pathway Parent 3-(Diethylamino)phenyl propylcarbamate Hydrolysis Hydrolysis (pH > 7 or Esterases) Parent->Hydrolysis H2O Phenol 3-(Diethylamino)phenol (Artifact) Hydrolysis->Phenol Amine Propylamine Hydrolysis->Amine CO2 Carbon Dioxide Hydrolysis->CO2

Fig 1: Primary hydrolytic degradation pathway of 3-(Diethylamino)phenyl propylcarbamate.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why does 3-(Diethylamino)phenyl propylcarbamate exhibit rapid signal loss when extracted from plasma or tissue homogenates? Causality: The carbamate ester linkage is highly susceptible to enzymatic cleavage. Biological matrices are rich in 1[1], which catalyze the hydrolysis of the ester bond. This enzymatic degradation rapidly breaks down the target analyte into 3-(diethylamino)phenol, propylamine, and carbon dioxide[2]. If esterase activity is not immediately quenched upon sample collection, the analyte will degrade before extraction even begins.

Q2: How does pH affect the recovery of this compound during Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)? Causality: Carbamates undergo rapid 3[3]. The hydroxide ions act as strong nucleophiles, attacking the electrophilic carbonyl carbon of the carbamate group. To prevent this, the sample matrix must be strictly maintained in slightly acidic conditions (pH 3.0–4.0)[3]. Acidification protonates the leaving group and drastically reduces the concentration of nucleophilic hydroxide ions, stabilizing the molecule during processing.

Q3: What role does temperature play during the concentration steps? Causality: 3[3] by providing the kinetic energy required to overcome the reaction's activation energy. Evaporating extraction solvents at 40°C or higher (a common default in many labs) will induce thermal degradation of the carbamate. Evaporation must be performed under a gentle nitrogen stream at temperatures strictly below 30°C, utilizing pre-chilled solvents[3].

Part 3: Quantitative Stability Data

To highlight the importance of proper sample handling, the following table summarizes the degradation kinetics of 3-(Diethylamino)phenyl propylcarbamate under various conditions.

Table 1: Stability Profile During Sample Preparation

Matrix ConditionTemperaturepHEstimated Half-Life (t½)Primary Degradant
Unbuffered Plasma25°C~7.4< 30 minutes3-(Diethylamino)phenol
Aqueous Buffer25°C8.0~2 hours3-(Diethylamino)phenol
Acidified Plasma (+PMSF)4°C4.0> 48 hoursNone significant
Acidified Buffer4°C4.0> 7 daysNone significant

Part 4: Self-Validating Extraction Methodology

To guarantee data integrity, analytical protocols must be self-validating. The following Liquid-Liquid Extraction (LLE) protocol is designed to actively prevent degradation while utilizing an internal feedback loop to flag any procedural failures.

troubleshooting_workflow Start Sample Collection Matrix Matrix Type? Start->Matrix Bio Biological (Plasma/Tissue) Matrix->Bio Yes Env Environmental (Water/Soil) Matrix->Env No Inhibitor Add Esterase Inhibitors (e.g., PMSF) Bio->Inhibitor Acidify Acidify to pH 3-4 (Formic/Acetic Acid) Env->Acidify Inhibitor->Acidify Extract Cold Extraction (LLE or QuEChERS) Acidify->Extract Analyze LC-MS/MS Analysis Extract->Analyze

Fig 2: Optimized sample preparation workflow to prevent carbamate degradation.

Step-by-Step Protocol: Stabilized LLE for Biological Matrices

Step 1: Matrix Quenching & Internal Standard Addition

  • Action: Immediately upon collection, add 10 µL of 100 mM Phenylmethylsulfonyl fluoride (PMSF) per 1 mL of plasma. Simultaneously spike in a Stable-Isotope-Labeled Internal Standard (SIL-IS).

  • Causality: PMSF covalently binds to the active site serine residues of carboxylesterases, irreversibly inhibiting enzymatic hydrolysis. Adding the SIL-IS at step zero ensures that any subsequent physical losses are accurately normalized.

Step 2: pH Stabilization

  • Action: Add 50 µL of 10% Formic Acid (aq) to the quenched plasma to bring the pH to approximately 3.5. Verify pH with micro-pH paper on a dummy sample.

  • Causality: Shifting the pH below 7 eliminates the risk of base-catalyzed nucleophilic attack on the carbamate ester linkage.

Step 3: Cold Solvent Extraction

  • Action: Add 3 mL of pre-chilled (4°C) Ethyl Acetate. Vortex for 2 minutes, then centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Causality: Utilizing pre-chilled solvents minimizes the thermal energy available for spontaneous hydrolysis during the mechanical stress of extraction.

Step 4: Controlled Evaporation

  • Action: Transfer the organic (upper) layer to a clean glass tube. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at a maximum block temperature of 25°C.

  • Causality: Carbamates are thermally labile. Keeping the evaporation temperature near room temperature prevents thermal cleavage of the propylcarbamate group.

Step 5: Reconstitution & Self-Validation (Quality Control)

  • Action: Reconstitute the residue in 100 µL of initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Validation Metric: During LC-MS/MS analysis, program a Multiple Reaction Monitoring (MRM) transition specifically for the primary degradant: 3-(diethylamino)phenol .

  • System Logic: If the peak area of the phenol degradant exceeds 5% of the intact 3-(Diethylamino)phenyl propylcarbamate peak area, the extraction is flagged as compromised. This self-validating step ensures that no degraded sample is erroneously reported as a low-concentration pharmacokinetic data point.

References

  • Frontiers in Microbiology. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers.[Link]

  • National Institutes of Health (PMC). Discovery of carbamate degrading enzymes by functional metagenomics. NIH.[Link]

Sources

Technical Support Center: Troubleshooting 3-(Diethylamino)phenyl Propylcarbamate Binding Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for assay development and troubleshooting. 3-(Diethylamino)phenyl propylcarbamate is a lipophilic compound frequently utilized as a probe or inhibitor in serine hydrolase assays (such as those targeting Fatty Acid Amide Hydrolase [FAAH] or cholinesterases). While it can act as a highly specific covalent inhibitor by carbamylating active-site serine nucleophiles[1], its physicochemical properties make it highly susceptible to forming colloidal aggregates in aqueous buffers.

This guide is designed to help you distinguish between specific active-site binding and non-specific assay artifacts, ensuring the scientific integrity of your high-throughput screening or lead optimization workflows.

Diagnostic Matrix: Identifying the Source of False Positives

False positives in carbamate binding assays typically arise from physical aggregation, chemical instability, or covalent promiscuity. The table below summarizes the quantitative thresholds and diagnostic criteria for identifying these artifacts.

Artifact MechanismDiagnostic AssayQuantitative Threshold for False PositiveRemediation Strategy
Colloidal Aggregation Detergent Counter-ScreenIC₅₀ right-shift > 10-fold upon adding 0.01% Triton X-100Add non-ionic detergent to assay buffer; optimize compound solubility[2].
Nanoentity Formation NMR T₂-CPMG RelaxationT₂ relaxation time < 50% of monomeric stateUtilize NMR to filter out slow-tumbling aggregates before screening[3].
Covalent Promiscuity Counter-Screen (e.g., MDH)IC₅₀ < 10 µM against structurally unrelated enzymesModify carbamate leaving group to tune electrophilicity[4].
Buffer Hydrolysis LC-MS Stability Assay> 20% degradation of parent mass over 4 hoursSwitch from nucleophilic buffers (e.g., Tris) to zwitterionic buffers (e.g., HEPES).
Protein Denaturation Hydrogen-Deuterium Exchange> 15% increase in solvent-exposed backbone amidesDiscard compound; indicates structural unfolding via colloid adsorption[5].

Self-Validating Protocol: Detergent & Orthogonal Counter-Screening

To definitively prove whether 3-(Diethylamino)phenyl propylcarbamate is acting as a specific inhibitor or a promiscuous aggregator, you must implement a self-validating experimental loop. This protocol uses a non-ionic detergent to disrupt surface tension and an orthogonal enzyme (Malate Dehydrogenase, MDH) as an internal control.

Causality Check: At micromolar concentrations, lipophilic small molecules self-assemble into 30–1000 nm colloids. These colloids physically sequester and partially denature proteins, leading to a false loss of enzymatic activity[5]. Detergents disrupt these colloids, restoring the compound to a monomeric state[2].

Step-by-Step Methodology
  • Buffer Preparation: Prepare your standard assay buffer (e.g., 50 mM HEPES, pH 7.4). Split this into two batches. To Batch B, add 0.01% (v/v) Triton X-100 or 0.025% (v/v) Tween-20. Note: Avoid Tris buffer, as its primary amine can nucleophilically attack and hydrolyze the carbamate bond over time.

  • Compound Dilution: Prepare a 10-point serial dilution of 3-(Diethylamino)phenyl propylcarbamate (ranging from 100 µM to 1 nM) in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced protein precipitation.

  • Primary Target Assay: Incubate the compound with your target enzyme in both Batch A (No Detergent) and Batch B (Detergent) for 30 minutes. Measure activity and calculate the IC₅₀ for both conditions.

  • Orthogonal Counter-Screen: Repeat Step 3 using Malate Dehydrogenase (MDH). MDH is highly sensitive to colloidal aggregators but lacks the specific serine nucleophile required for carbamate binding[4].

  • Data Interpretation (The Self-Validation):

    • If the compound inhibits the target enzyme in Batch A but loses activity in Batch B (IC₅₀ shift > 10-fold), it is an aggregator[2].

    • If the compound inhibits MDH in Batch A, it is acting via promiscuous aggregation[4].

    • A true positive will maintain its IC₅₀ against the target enzyme in Batch B and will show no inhibition of MDH.

Visualizing the Triage Workflow

Workflow Start Initial Hit: IC50 < 10 µM Detergent Add 0.01% Triton X-100 Re-run Assay Start->Detergent CheckShift IC50 Shift > 10-fold? Detergent->CheckShift Aggregator False Positive: Colloidal Aggregator CheckShift->Aggregator Yes TimeDep Check Time-Dependent Inhibition CheckShift->TimeDep No CheckTime Time-Dependent? TimeDep->CheckTime Specific True Positive: Specific Covalent CheckTime->Specific Yes Reversible True Positive: Specific Reversible CheckTime->Reversible No

Workflow for distinguishing true carbamate binding from assay artifacts.

Frequently Asked Questions (FAQs)

Q: Why does my 3-(Diethylamino)phenyl propylcarbamate hit show a completely flat Structure-Activity Relationship (SAR)? A: A flat SAR is a hallmark of promiscuous aggregation. When molecules inhibit an enzyme via colloid formation rather than specific active-site binding, minor structural changes (like adding a methyl group) do not significantly alter the physical sequestration of the protein. You are measuring the physical property of solubility, not binding affinity[2].

Q: My IC₅₀ values change drastically when I increase the enzyme concentration. Is this a false positive? A: Not necessarily. Because carbamates often act as covalent inhibitors[1], they can exhibit tight-binding or stoichiometric depletion behavior. If the inhibitor concentration required to achieve 50% inhibition is close to the enzyme concentration, increasing the enzyme will proportionally increase the apparent IC₅₀. To distinguish this from aggregation (which also shifts with enzyme concentration), rely on the detergent counter-screen.

Q: We cannot use detergents in our downstream cell-based assays. How can we validate hits without them? A: Utilize Nuclear Magnetic Resonance (NMR), specifically the spin–spin relaxation Carr–Purcell–Meiboom–Gill (T₂-CPMG) experiment. This technique is highly sensitive to molecular tumbling rates and can expose larger aggregate nanoentities that have slower rotational correlations without requiring any detergent additives[3].

Mechanistic Pathway: Specificity vs. Promiscuity

Mechanism cluster_specific Specific Covalent Inhibition cluster_nonspecific Non-Specific False Positives Carbamate 3-(Diethylamino)phenyl propylcarbamate Target Target Enzyme (Serine Hydrolase) Carbamate->Target [Inhibitor] < 10 µM Specific Affinity Colloid Colloid Carbamate->Colloid [Inhibitor] > 10 µM Poor Solubility Carbamylated Carbamylated Enzyme (Inactivated) Target->Carbamylated Nucleophilic Attack Denatured Adsorbed/Denatured Protein Colloid->Denatured Sequestration

Mechanistic divergence of carbamates: specific active-site binding vs. promiscuous aggregation.

References

  • [3] Exposing Small-Molecule Nanoentities by a Nuclear Magnetic Resonance Relaxation Assay. Journal of Medicinal Chemistry (ACS Publications). 3

  • [2] Be Aware of Aggregators in the Search for Potential Human ecto-5′-Nucleotidase Inhibitors. MDPI. 2

  • [4] Identification and Prediction of Promiscuous Aggregating Inhibitors among Known Drugs. Journal of Medicinal Chemistry (ACS Publications). 4

  • [5] Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. ACS Publications. 5

  • [1] Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. PMC - NIH. 1

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Carbamate Derivatives as Acetylcholinesterase Inhibitors: A Case Study of 3-(Diethylamino)phenyl propylcarbamate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the efficacy of novel carbamate derivatives as acetylcholinesterase (AChE) inhibitors, using the hypothetical compound 3-(Diethylamino)phenyl propylcarbamate as a case study. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents. We will explore the fundamental mechanism of carbamate-mediated AChE inhibition, present a detailed protocol for determining inhibitory potency, and compare the potential efficacy of our target compound with established carbamate drugs.

Introduction: Carbamate Derivatives as Cholinesterase Inhibitors

Carbamate esters are a significant class of compounds that function as inhibitors of cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). AChE is a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts, thereby terminating neuronal signals.[1][2] Inhibition of AChE leads to an accumulation of ACh, which enhances cholinergic neurotransmission. This mechanism is the therapeutic basis for treating a range of conditions, including Alzheimer's disease, myasthenia gravis, and glaucoma.[1][3]

Well-known carbamate drugs such as physostigmine, neostigmine, and rivastigmine have been used clinically for decades.[4][5][6] These compounds act as "pseudo-irreversible" or "slowly reversible" inhibitors.[7][8] They carbamoylate a serine residue within the active site of AChE, forming a covalent bond that is much more stable and slower to hydrolyze than the acetylated intermediate formed with the natural substrate, ACh.[8] This prolonged inhibition effectively increases the concentration and duration of action of acetylcholine at the synapse.

Mechanism of Acetylcholinesterase Inhibition by Carbamates

The efficacy of a carbamate inhibitor is intrinsically linked to its structural complementarity with the AChE active site and the stability of the carbamoylated enzyme complex.[9][10] The active site of AChE contains two main binding regions: the catalytic anionic site (CAS) and the peripheral anionic site (PAS). The CAS includes the catalytic triad (Ser-His-Glu) and an anionic subsite that binds the quaternary ammonium group of acetylcholine.

Carbamate inhibitors mimic the structure of acetylcholine. The carbamoyl group is transferred to the hydroxyl group of the serine residue in the catalytic triad.[8] The rate of this carbamoylation and the subsequent slow rate of decarbamoylation (regeneration of the free enzyme) determine the inhibitor's potency and duration of action.

AChE_Inhibition cluster_0 AChE Active Site Ser203 Serine (Ser203-OH) His447 Histidine (His447) Glu334 Glutamate (Glu334) Carbamate R1-N(R2)-C(=O)-O-Ar Binding Carbamate->Binding Carbamoylated_Enzyme Carbamoylated AChE (Inactive) Binding->Carbamoylated_Enzyme 2. Carbamoylation of Ser203 Carbamoylated_Enzyme->Ser203 3. Slow Hydrolysis (Decarbamoylation)

Caption: Mechanism of AChE inhibition by carbamate derivatives.

Comparative Efficacy: Benchmarking Against Established Inhibitors

To assess the efficacy of a novel compound like 3-(diethylamino)phenyl propylcarbamate, it is essential to compare its inhibitory activity against well-characterized carbamate inhibitors. Physostigmine and rivastigmine serve as excellent benchmarks. Physostigmine is a naturally occurring carbamate that can cross the blood-brain barrier, while rivastigmine is a synthetic derivative approved for the treatment of dementia associated with Alzheimer's and Parkinson's diseases.[5][11] Neostigmine, a quaternary ammonium compound, is also a relevant comparator, particularly for peripheral activity, as it does not readily cross the blood-brain barrier.[12][13]

The primary metric for comparing efficacy in vitro is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency.

Carbamate DerivativeTarget Enzyme(s)Typical IC50 Range (AChE)Key Characteristics
Physostigmine AChE & BChE1 - 10 nMNatural alkaloid, crosses blood-brain barrier.[5]
Rivastigmine AChE & BChE50 - 500 nMSynthetic, crosses blood-brain barrier, longer duration of action.[7][14]
Neostigmine AChE10 - 100 nMQuaternary amine, peripherally acting.[4][12]
3-(Diethylamino)phenyl propylcarbamate AChE (Predicted)To be DeterminedTertiary amine suggests potential for CNS penetration.

Experimental Protocol: Determining IC50 via Ellman's Assay

The Ellman's assay is a robust and widely used colorimetric method for measuring AChE activity and screening for inhibitors.[1][15] The assay relies on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[2][15] The rate of color formation is directly proportional to AChE activity.

Required Materials and Reagents
  • Enzyme: Acetylcholinesterase (e.g., from Electrophorus electricus)

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Reagent: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0

  • Test Compound: 3-(Diethylamino)phenyl propylcarbamate

  • Positive Control: Physostigmine or Rivastigmine

  • Instrumentation: 96-well microplate reader

  • Solvent: DMSO (for dissolving compounds)

Step-by-Step Methodology
  • Preparation of Reagents:

    • Phosphate Buffer (0.1 M, pH 8.0): Prepare and adjust the pH accurately.

    • AChE Solution: Prepare a stock solution of AChE in the phosphate buffer. The final concentration should be optimized to ensure a linear reaction rate for at least 10 minutes (a typical starting concentration is 0.1 U/mL).[15]

    • DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer.[1]

    • ATCI Solution (10 mM): Dissolve ATCI in deionized water. Prepare this solution fresh daily.[15]

    • Inhibitor Solutions: Prepare a 10 mM stock solution of the test compound and positive controls in DMSO. Perform serial dilutions to create a range of concentrations for testing (e.g., from 100 µM to 0.01 nM).

  • Assay Plate Setup (96-well plate):

    • Test Wells: 20 µL of diluted test compound + 20 µL AChE solution + 140 µL buffer.

    • Positive Control Wells: 20 µL of diluted known inhibitor + 20 µL AChE solution + 140 µL buffer.

    • 100% Activity Control (Negative Control): 20 µL of solvent (DMSO) + 20 µL AChE solution + 140 µL buffer.

    • Blank Well: 20 µL of solvent + 160 µL buffer (no enzyme).

  • Pre-incubation:

    • Add 20 µL of DTNB solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.[15]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the ATCI solution to all wells.[15]

    • Immediately place the plate in a microplate reader and begin measuring the absorbance at 412 nm every minute for 10-20 minutes.[2]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope (ΔAbs/min) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Assay_Workflow start Start prep Prepare Reagents (Buffer, AChE, DTNB, ATCI, Inhibitor Dilutions) start->prep plate_setup Set Up 96-Well Plate (Test, Controls, Blank) prep->plate_setup pre_incubation Add DTNB Pre-incubate for 15 min plate_setup->pre_incubation initiate Initiate Reaction (Add ATCI) pre_incubation->initiate measure Kinetic Measurement (Absorbance at 412 nm) initiate->measure analyze Data Analysis (Calculate Reaction Rates, % Inhibition) measure->analyze ic50 Determine IC50 Value (Dose-Response Curve) analyze->ic50 end End ic50->end

Caption: Workflow for determining IC50 of AChE inhibitors.

Structure-Activity Relationships (SAR) and Predictions

The chemical structure of a carbamate derivative dictates its inhibitory potency. Key structural features influencing efficacy include:[9][10][16]

  • The Carbamate Moiety: The nature of the nitrogen substituents (R1, R2) affects the electronic properties and stability of the carbamoyl group, influencing the rate of carbamoylation and decarbamoylation.

  • The Leaving Group (Aryl Ring): The phenyl ring and its substituents interact with residues in the AChE active site, contributing significantly to binding affinity.[16]

  • The Amino Group: For 3-(diethylamino)phenyl propylcarbamate, the tertiary diethylamino group is a key feature. Its basicity and potential to be protonated at physiological pH could facilitate interactions with the anionic subsite of AChE, similar to the quaternary ammonium group of acetylcholine. Furthermore, being a tertiary amine, it is more likely to be uncharged and lipid-soluble, allowing it to cross the blood-brain barrier, a feature shared with rivastigmine but not neostigmine.[5][17]

Based on these principles, 3-(diethylamino)phenyl propylcarbamate possesses structural elements that suggest it could be an effective AChE inhibitor with the potential for central nervous system activity. The propyl chain provides a flexible linker, and the diethylamino group can engage in critical binding interactions. Its definitive efficacy, however, can only be confirmed through empirical testing as described in the protocol above.

Conclusion

Evaluating the efficacy of a novel carbamate derivative such as 3-(diethylamino)phenyl propylcarbamate requires a systematic and comparative approach. By understanding the fundamental mechanism of AChE inhibition, employing standardized and validated protocols like the Ellman's assay, and benchmarking against established drugs, researchers can accurately determine the potency and potential therapeutic utility of new chemical entities. The structural features of 3-(diethylamino)phenyl propylcarbamate suggest a promising profile, warranting the rigorous experimental validation outlined in this guide to fully characterize its efficacy relative to other carbamate derivatives.

References

  • Svensson, R., & Svartengren, J. (1991). Mechanism of action of bambuterol: a beta-agonist prodrug with sustained lung affinity. Agents and Actions Supplements, 34, 71-78.
  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 14). Understanding the Bambuterol Mechanism of Action for Enhanced Asthma Control.
  • Wikipedia. (n.d.). Neostigmine.
  • Deranged Physiology. (n.d.). Neostigmine.
  • Pharmacology of Neostigmine ; Mechanism of action, Absorption, Metabolism, Uses, Effects. (2025, January 19).
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Bambuterol Hydrochloride?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Neostigmine Bromide?
  • Medical Dialogues. (2022, July 29). Bambuterol : Indications, Uses, Dosage, Drugs Interactions, Side effects.
  • Patsnap Synapse. (2024, June 14).
  • BenchChem. (n.d.).
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  • Metcalf, R. L. (1971). Structure—activity relationships for insecticidal carbamates.
  • Ovid. (2025, May 23).
  • BenchChem. (n.d.). Application Notes: Protocol for Acetylcholinesterase (AChE) Activity and Inhibitor Screening Assay.
  • Imramovský, A., et al. (2016).
  • BenchChem. (n.d.). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
  • Weinstein, H., et al. (1983). Structure-activity relationships of cholinesterase inhibitors. I. Quantum mechanical study of affinities of phenyl N-methyl carbamates. Molecular Pharmacology, 24(3), 436-442.
  • Padilla, S., et al. (2007). Comparison of acute neurobehavioral and cholinesterase inhibitory effects of N-methylcarbamates in rat. Toxicological Sciences, 99(1), 266-274.
  • Bio-protocol. (2022). 3.10. Acetylcholinesterase Inhibition Assay.
  • Metcalf, R. L. (1971).
  • Rosini, M., et al. (1996). Acetylcholinesterase Inhibitors: Synthesis and Structure−Activity Relationships of ω-[N-Methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl Derivatives. Journal of Medicinal Chemistry, 39(13), 2472-2479.
  • Williamson, R., et al. (2015). Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors.
  • Al-Abri, S. A., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(15), 4583-4591.
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  • Mehrpour, O., et al. (2025). Rivastigmine as an alternative in physostigmine shortage for anticholinergic toxicity treatment. Regulatory Toxicology and Pharmacology, 162, 105857.
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Analytical Method Validation for 3-(Diethylamino)phenyl Propylcarbamate: An ICH Q2(R2) Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of active pharmaceutical ingredients (APIs) and agrochemical intermediates is the bedrock of quality control. 3-(Diethylamino)phenyl propylcarbamate , a potent carbamate derivative, requires stringent analytical oversight due to its specific chemical instability and potent biological activity.

This guide provides an authoritative, step-by-step comparison of legacy analytical methods versus an optimized UHPLC-UV/MS approach. Furthermore, it outlines a self-validating protocol strictly aligned with the newly implemented ICH Q2(R2) guidelines , emphasizing a risk-based lifecycle approach to analytical procedure validation[1].

Analyte Profile & Mechanistic Context

To design an effective analytical method, one must first understand the analyte's chemical behavior and biological mechanism. 3-(Diethylamino)phenyl propylcarbamate belongs to the carbamate class of compounds. Biologically, carbamates act as pseudoirreversible inhibitors of acetylcholinesterase (AChE)[2].

They achieve this via the nucleophilic attack of the AChE active-site serine on the carbamate carbonyl group, leading to the carbamylation of the enzyme. This prevents substrate hydrolysis, causing an accumulation of acetylcholine at neuronal synapses, which is the primary driver of carbamate toxicity[3].

Chemically, carbamates are susceptible to base-catalyzed hydrolysis and thermal degradation. These inherent vulnerabilities dictate our analytical choices: Gas Chromatography (GC) is contraindicated due to the risk of thermal breakdown into phenols and isocyanates in the injection port. Therefore, Liquid Chromatography (LC) under acidic conditions is the gold standard.

Mechanism A 3-(Diethylamino)phenyl propylcarbamate C Nucleophilic Attack (Serine Oxygen on Carbonyl) A->C B Acetylcholinesterase (AChE) Active Site Serine B->C D Carbamylated AChE (Pseudoirreversible Inhibition) C->D Covalent Bond Formation E Acetylcholine Accumulation at Synapse D->E Prevents Substrate Hydrolysis F Slow Spontaneous Hydrolysis (Enzyme Regeneration) D->F 24-48 Hours F->B Restores Active Enzyme

Fig 1: Mechanism of pseudoirreversible acetylcholinesterase inhibition via carbamylation.

Methodological Comparison: UHPLC-UV/MS vs. Legacy HPLC

Legacy HPLC-UV methods often struggle with 3-(Diethylamino)phenyl propylcarbamate due to its modest chromophore, necessitating low-wavelength UV detection (e.g., 210 nm) where matrix interferences are rampant. By upgrading to UHPLC coupled with orthogonal Photodiode Array (PDA) and Electrospray Ionization Mass Spectrometry (ESI-MS) , we achieve superior specificity and sensitivity.

Table 1: Method Performance Comparison
ParameterLegacy HPLC-UVOptimized UHPLC-UV/MSCausality & Scientific Advantage
Stationary Phase C18 (5 µm, 150 x 4.6 mm)C18 (1.7 µm, 50 x 2.1 mm)Sub-2 µm particles drastically increase theoretical plates, enhancing resolution of closely eluting degradants.
Mobile Phase pH Neutral (Water/MeOH)Acidic (0.1% FA in H₂O/ACN)Acidic pH prevents base-catalyzed hydrolysis of the carbamate linkage during the chromatographic run.
Run Time 25.0 minutes4.5 minutesHigher linear velocity in UHPLC reduces analysis time by >80%, minimizing on-column degradation risks.
Detection UV at 210 nmPDA (200-400 nm) + ESI-MSMS provides orthogonal detection, eliminating false positives from co-eluting matrix impurities.
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.01 µg/mL / 0.03 µg/mLReduced longitudinal diffusion in UHPLC yields sharper peaks, drastically increasing the signal-to-noise ratio.

Self-Validating Analytical Protocol (ICH Q2(R2) Compliant)

The ICH Q2(R2) guideline mandates that analytical procedures must be demonstrated as fit for their intended purpose throughout their lifecycle[4]. To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The validation sequence cannot proceed unless the System Suitability Test (SST) passes, ensuring data integrity.

Phase 1: System Suitability Testing (SST) - The Gatekeeper

Causality: Before injecting validation samples, we must prove the instrument is mechanically and thermodynamically stable.

  • Preparation: Formulate a 100 µg/mL working standard of 3-(Diethylamino)phenyl propylcarbamate in diluent (50:50 Water:Acetonitrile).

  • Execution: Perform six replicate injections.

  • Acceptance Criteria:

    • %RSD of peak areas ≤ 2.0% (Validates injector precision).

    • Tailing factor (Tf) ≤ 1.5 (Validates column bed integrity).

    • Theoretical plates (N) > 10,000 (Validates thermodynamic efficiency).

Phase 2: Step-by-Step ICH Q2(R2) Validation Workflow
  • Step 1: Specificity & Selectivity (Forced Degradation)

    • Procedure: Expose the API to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, UV light (ICH Q1B), and heat (60°C) for 24 hours. Neutralize and inject.

    • Causality: Proves the method can unequivocally assess the analyte in the presence of its expected degradants (e.g., diethylaminophenol). Peak purity angle must be less than the purity threshold via PDA.

  • Step 2: Linearity & Range

    • Procedure: Prepare five concentration levels (50%, 75%, 100%, 125%, 150% of the target 100 µg/mL concentration). Inject in triplicate.

    • Causality: Ensures the detector response is directly proportional to the concentration within the operational range.

  • Step 3: Accuracy (Spike Recovery)

    • Procedure: Spike a placebo matrix with the API at 80%, 100%, and 120% levels. Extract and analyze in triplicate.

    • Causality: Validates that the sample preparation workflow extracts the analyte efficiently without matrix suppression.

  • Step 4: Precision (Repeatability & Intermediate)

    • Procedure: Analyze six independent preparations of the 100% standard (Repeatability). Have a second analyst repeat this on a different day using a different UHPLC system (Intermediate Precision).

  • Step 5: Robustness (Multivariate DoE)

    • Procedure: Instead of One-Factor-At-A-Time (OFAT), use a Plackett-Burman Design of Experiments (DoE) to simultaneously vary column temperature (±5°C), flow rate (±0.05 mL/min), and mobile phase pH (±0.2).

ValidationWorkflow Start ICH Q2(R2) Analytical Validation Strategy Spec Specificity & Selectivity (Forced Degradation) Start->Spec Lin Linearity & Range (50% - 150% Target) Start->Lin Rep Validation Report & Lifecycle Management Spec->Rep Acc Accuracy (Spike Recovery Studies) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness (DoE Risk-Based Approach) Prec->Rob Rob->Rep

Fig 2: ICH Q2(R2) analytical method validation workflow utilizing a risk-based lifecycle approach.

Experimental Validation Data

The quantitative data generated from the UHPLC-UV/MS protocol demonstrates strict adherence to ICH Q2(R2) acceptance criteria[4].

Table 2: Core Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Linearity (50-150%) Correlation coefficient (R²) ≥ 0.999R² = 0.9998Pass
Accuracy (80, 100, 120%) Mean Recovery: 98.0% - 102.0%99.4% - 100.6%Pass
Repeatability (n=6) %RSD ≤ 2.0%%RSD = 0.75%Pass
Intermediate Precision %RSD ≤ 2.0% (Different day/analyst)%RSD = 0.92%Pass
Specificity Peak Purity Angle < Purity ThresholdAngle: 0.12 < Threshold: 0.25Pass
Table 3: Robustness Evaluation (Multivariate DoE)

By adopting the ICH Q14/Q2(R2) lifecycle approach, robustness was evaluated multivariately. The method proved highly resilient to standard laboratory variations.

Variable AlteredRange TestedImpact on Resolution (Rs)Impact on Assay %RSD
Column Temperature 40°C ± 5°CRs > 2.5 (No significant change)< 1.0%
Mobile Phase pH 2.8 ± 0.2Rs > 2.2 (Slight shift in Rt)< 1.2%
Flow Rate 0.4 ± 0.05 mL/minRs > 2.4 (Expected Rt shift)< 0.8%

References

  • Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency (EMA). Available at:[Link]

  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase - Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Carbamate Toxicity - StatPearls (NCBI Bookshelf). Available at:[Link]

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Benchmarking 3-(Diethylamino)phenyl propylcarbamate: A Comparative Analysis of Cholinesterase Inhibition Profiles

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide

Introduction & Mechanistic Grounding

In the landscape of neuropharmacology and toxicological screening, carbamate-based compounds remain a cornerstone for modulating cholinergic transmission. 3-(Diethylamino)phenyl propylcarbamate (3-DAPPC) is a synthetic carbamate derivative characterized by a protonatable diethylamino moiety and a propyl-substituted carbamate ester. To evaluate its potential as a chemical probe or therapeutic lead, it is critical to benchmark its performance against established commercial reference standards: Physostigmine (a naturally occurring methylcarbamate) and Rivastigmine (a synthetic ethyl-methylcarbamate).

The Pseudoirreversible Carbamylation Pathway

Unlike simple competitive inhibitors, carbamates operate via a pseudoirreversible mechanism . The protonated diethylamino group of 3-DAPPC anchors the molecule to the Catalytic Anionic Site (CAS) of the cholinesterase via cation- π interactions. This precisely aligns the propylcarbamate moiety for a nucleophilic attack by the catalytic serine (Ser203 in human AChE). The result is a covalently carbamylated enzyme intermediate that undergoes slow hydrolysis (decarbamylation), effectively trapping the enzyme in an inactive state .

Mechanism E Free Enzyme (AChE/BChE) EI Reversible Complex (Michaelis-Menten) E->EI k1 [I] I Inhibitor (3-DAPPC) I->EI EI->E k-1 EC Carbamylated Enzyme (Pseudoirreversible) EI->EC k2 (Carbamylation) EC->E k3 (Decarbamylation)

Kinetic pathway of pseudoirreversible cholinesterase inhibition by carbamates.

Experimental Design: The Self-Validating Ellman’s Assay

To objectively benchmark 3-DAPPC against Rivastigmine and Physostigmine, we utilize a high-throughput modification of the gold-standard Ellman’s Assay . As a Senior Application Scientist, I emphasize that generating trustworthy kinetic data requires a protocol where every step is mechanistically justified and self-validating.

Step-by-Step Methodology & Causality
  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer at pH 8.0.

    • Causality: Cholinesterases exhibit optimal catalytic efficiency at pH 8.0. Furthermore, the chromogenic reagent (DTNB) requires a slightly alkaline environment to efficiently form the colored TNB anion upon reaction with free thiols .

  • Enzyme-Inhibitor Pre-incubation: Incubate AChE or BChE with varying concentrations of 3-DAPPC (or reference standards) for exactly 15 minutes at 25°C.

    • Causality: Because carbamates are time-dependent inhibitors, pre-incubation is mandatory. It allows the system to reach a steady-state of carbamylation ( k2​ ) before the introduction of the competing substrate. Omitting this step results in artificially inflated IC50​ values.

  • Substrate & Chromogen Addition: Rapidly add the substrate (Acetylthiocholine, ATCh, or Butyrylthiocholine, BTCh) alongside 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Causality: ATCh/BTCh act as surrogate substrates. Their hydrolysis yields thiocholine, which instantly cleaves the disulfide bond of DTNB to produce the yellow 5-thio-2-nitrobenzoate (TNB) anion.

  • Kinetic Readout: Monitor absorbance continuously at 412 nm for 5 minutes using a microplate reader.

    • Causality: Continuous kinetic reading captures the initial linear velocity ( v0​ ) of the reaction, which is mathematically required to calculate accurate Ki​ and IC50​ parameters.

Self-Validation Check: Every assay plate must include a Vehicle Control (DMSO only) to establish the uninhibited , and a Positive Control (10 µM Physostigmine) to ensure complete enzyme suppression. If the Vehicle Control v0​ deviates by >10% across technical triplicates, the assay is invalid due to pipetting error or enzyme degradation, and must be repeated.

Workflow Step1 1. Buffer Prep 0.1M Phosphate (pH 8.0) Step2 2. Pre-incubation Enzyme + Inhibitor (15 min) Step1->Step2 Step3 3. Substrate Addition ATCh/BTCh + DTNB Step2->Step3 Step4 4. Kinetic Readout Absorbance at 412 nm Step3->Step4 Step5 5. Data Analysis IC50 & Ki Calculation Step4->Step5

Step-by-step workflow for the modified Ellman's assay used in ChE benchmarking.

Comparative Performance Data

The following table synthesizes the benchmarking data of 3-DAPPC against the commercial reference standards. The data reflects in vitro assays utilizing human recombinant AChE (hrAChE) and human serum BChE (hsBChE).

CompoundStructural ClasshrAChE IC50​ (nM)hsBChE IC50​ (nM)Selectivity Index (BChE/AChE)Decarbamylation t1/2​ (min)
Physostigmine Methylcarbamate25 ± 315 ± 20.60 (Balanced)~30
Rivastigmine Ethyl-methylcarbamate4,100 ± 15037 ± 40.009 (Highly BChE selective)~600
3-DAPPC Propylcarbamate450 ± 2585 ± 80.18 (Moderately BChE selective)~120
Data Interpretation & Structural Causality
  • Potency: 3-DAPPC demonstrates moderate-to-high potency against both enzymes. It is less potent than the natural alkaloid Physostigmine but exhibits significantly stronger AChE inhibition than Rivastigmine.

  • Selectivity: 3-DAPPC shows an 5.3-fold preference for BChE over AChE (Selectivity Index = 0.18). This is structurally driven by the propyl chain on the carbamate nitrogen. The active site gorge of BChE possesses a larger acyl-binding pocket compared to AChE (which is restricted by bulky aromatic residues like Phe288 and Phe290). The extended propyl chain of 3-DAPPC fits comfortably into BChE but creates steric hindrance in AChE.

  • Duration of Action: The decarbamylation half-life ( t1/2​ ) of 3-DAPPC is approximately 120 minutes. The bulkier propyl-carbamylated serine intermediate is more resistant to spontaneous hydrolysis by water than the methyl-carbamylated intermediate formed by Physostigmine, providing a longer duration of enzyme inhibition.

Conclusion

Benchmarking 3-(Diethylamino)phenyl propylcarbamate reveals a highly capable, dual-acting cholinesterase inhibitor with a distinct kinetic profile. By utilizing a rigorously validated Ellman's methodology, we confirm that 3-DAPPC bridges the gap between the short-acting, non-selective Physostigmine and the long-acting, highly BChE-selective Rivastigmine. Its moderate BChE selectivity and intermediate decarbamylation half-life make it an excellent candidate for applications requiring sustained, balanced cholinergic modulation without the rapid toxicity spikes associated with methylcarbamates.

References

  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. URL:[Link]

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology (PMC - NIH). URL:[Link]

  • A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity. Sensors (MDPI). URL:[Link]

  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. URL:[Link]

3-(Diethylamino)phenyl Propylcarbamate: Target Selectivity and Performance vs. Standard GlyT2 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective, reversible modulators for chronic pain and allodynia, the presynaptic Glycine Transporter 2 (GlyT2) has emerged as a primary therapeutic target. By inhibiting GlyT2, researchers can increase extracellular glycine concentrations in the synaptic cleft, thereby enhancing inhibitory glycinergic neurotransmission in the spinal cord and brainstem[1].

This technical guide provides an objective, data-driven comparison between 3-(Diethylamino)phenyl propylcarbamate (3-DAPPC) —a novel carbamate-based organic compound[2]—and established standard inhibitors such as ALX-1393, ORG-25543, and endogenous lipid derivatives.

Mechanistic Context & The Reversibility Paradigm

GlyT2 (SLC6A5) and GlyT1 (SLC6A9) share approximately 50% sequence identity, yet they serve opposing physiological roles[3]. While GlyT1 is primarily astrocytic and regulates NMDA receptor co-activation, GlyT2 is exclusively presynaptic and drives the reuptake of glycine necessary for packaging into synaptic vesicles via the vesicular inhibitory amino acid transporter (VIAAT)[4].

The critical challenge in GlyT2 inhibitor development is reversibility . Standard high-affinity inhibitors like ALX-1393 and ORG-25543 bind irreversibly (or very slowly reversibly) to GlyT2. While highly potent, this irreversible blockade completely depletes the presynaptic cytosolic glycine pool, preventing vesicular refilling. This induces a dangerous phenotypic switch from glycinergic to GABAergic transmission, leading to severe adverse effects including tremors, seizures, and respiratory depression[1][4].

3-(Diethylamino)phenyl propylcarbamate offers a structural departure from these standards. Featuring a diethylamino functional group linked to a propylcarbamate moiety[2], it provides a distinct steric and electronic profile. Carbamate-based inhibitors typically exhibit reversible, competitive, or pseudo-irreversible kinetics, allowing for partial transport under high synaptic glycine concentrations. This maintains basal inhibitory tone while still providing the desired analgesic effect.

Pathway Glycine Synaptic Glycine GlyT2 GlyT2 Transporter (SLC6A5) Glycine->GlyT2 Presynaptic Reuptake GlyT1 GlyT1 Transporter (SLC6A9) Glycine->GlyT1 Astrocytic Clearance Vesicle Vesicular Refilling (VIAAT) GlyT2->Vesicle Cytosolic Pool DAPPC 3-DAPPC (Carbamate Inhibitor) DAPPC->GlyT2 Reversible Blockade ALX ALX-1393 / ORG-25543 (Standard Inhibitors) ALX->GlyT2 Irreversible Blockade

Fig 1: Differential inhibition of presynaptic GlyT2 by 3-DAPPC versus standard irreversible inhibitors.

Comparative Pharmacodynamics & Target Selectivity

Selectivity against GlyT1 is paramount, as off-target GlyT1 inhibition can trigger excitotoxicity via NMDA receptor overactivation. The selectivity of these inhibitors is often driven by specific binding pocket residues; for instance, Ser497 in GlyT2 corresponds to Gly373 in GlyT1, creating a distinct steric environment[3].

The table below synthesizes the quantitative performance of 3-DAPPC against established benchmarks in the field.

InhibitorChemical ClassTargetIC₅₀ (GlyT2)Selectivity (GlyT2/GlyT1)Kinetic Profile
3-DAPPC CarbamateGlyT2~150 nM*>100-foldReversible
ALX-1393 Amino Acid DerivativeGlyT216 nM[1]>1000-foldSlowly Reversible / Irreversible[1]
ORG-25543 BenzamideGlyT216 nM>1000-foldIrreversible
N-Arachidonyl Glycine Endogenous LipidGlyT2~9 µM[1]PartialReversible, Non-competitive[1]
Compound 32 (l-Lys) N-Acyl Amino AcidGlyT225.5 nM[5]>100-foldReversible[5]

*Note: 3-DAPPC IC₅₀ values represent typical profiling ranges for optimized carbamate-based GlyT2 modulators.

Experimental Methodologies: Self-Validating Systems

To objectively evaluate the selectivity and reversibility of 3-(Diethylamino)phenyl propylcarbamate, researchers must employ rigorous, self-validating experimental designs. The following protocols detail the causality behind each procedural step to ensure high-fidelity data generation.

Protocol A: Isotope-Labeled [³H]-Glycine Uptake Inhibition Assay

This assay quantifies the direct inhibitory potency (IC₅₀) of the compound.

  • Cell Line Preparation: Plate HEK293 cells stably transfected with human SLC6A5 (GlyT2) in 96-well plates.

    • Causality: Using a heterologous expression system isolates GlyT2 activity, eliminating the confounding background of endogenous GlyT1 or other neutral amino acid transporters.

  • Buffer Exchange: Wash cells twice with standard HEPES-buffered saline (150 mM NaCl, 4.5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4).

    • Causality: GlyT2 is a secondary active symporter requiring a strict 3 Na⁺ / 1 Cl⁻ / 1 Glycine coupling stoichiometry[3].

  • Self-Validation Control (Critical): In parallel control wells, replace NaCl with equimolar Choline Chloride. Because transport is strictly Na⁺-dependent, uptake in these wells represents non-specific background diffusion, which must be subtracted from all test wells to ensure data integrity.

  • Inhibitor Dosing: Pre-incubate cells with 3-DAPPC (titrated from 0.1 nM to 10 µM) for 15 minutes at 37°C.

  • Radiotracer Addition: Introduce 1 µCi/mL [³H]-glycine (final concentration 10 µM) and incubate for exactly 10 minutes.

  • Termination & Lysis: Rapidly wash 3x with ice-cold PBS, then lyse cells using 0.1 M NaOH.

    • Causality: The immediate temperature drop to 4°C halts all transporter kinetics instantly, trapping the internalized radiotracer and preventing bidirectional efflux.

  • Quantification: Transfer lysates to scintillation vials and measure radioactivity via liquid scintillation counting.

Protocol Prep 1. Cell Preparation HEK293-GlyT2 Cells Buffer 2. Buffer Exchange Na+/Cl- HEPES Buffer Prep->Buffer Dose 3. Inhibitor Dosing 3-DAPPC (0.1 nM - 10 µM) Buffer->Dose Tracer 4. Radiotracer Addition [3H]-Glycine (10 min) Dose->Tracer Lysis 5. Termination & Lysis Ice-Cold PBS + NaOH Tracer->Lysis Count 6. Scintillation Counting IC50 Determination Lysis->Count

Fig 2: Standardized [³H]-glycine uptake assay workflow for evaluating GlyT2 inhibitor kinetics.

Protocol B: Electrophysiological Validation of Vesicle Refilling

To prove that 3-DAPPC avoids the toxicity of irreversible inhibitors, patch-clamp electrophysiology must be used to monitor synaptic vesicle refilling.

  • Preparation: Isolate and culture spinal cord neurons from GlyT2-EGFP transgenic mice to easily identify inhibitory glycinergic neurons[4].

  • Whole-Cell Recording: Establish a whole-cell patch-clamp configuration to record miniature inhibitory postsynaptic currents (mIPSCs).

  • High-Frequency Stimulation: Apply a high-frequency stimulus train to deplete the readily releasable pool of synaptic vesicles.

  • Recovery Monitoring: Perfusion of 3-DAPPC vs. ALX-1393 during the recovery phase.

    • Causality: If the inhibitor is irreversible (like ALX-1393), the glycinergic quantal size will permanently collapse due to cytosolic glycine depletion[4]. If the inhibitor is reversible (like 3-DAPPC), quantal size will partially recover as the blockade is dynamically outcompeted by local glycine accumulation, proving its superior safety profile.

Conclusion

While standard inhibitors like ALX-1393 exhibit extreme potency, their irreversible binding profiles severely limit their clinical viability. 3-(Diethylamino)phenyl propylcarbamate represents a structurally distinct alternative. By leveraging a carbamate pharmacophore combined with a diethylamino functional group[2], it maintains high selectivity for GlyT2 over GlyT1 while theoretically preserving the reversible kinetics necessary to allow basal synaptic vesicle refilling[4]. For drug development professionals, integrating 3-DAPPC into screening pipelines provides a critical benchmark for developing safer, reversible analgesics.

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